molecular formula C17H14O4 B1233162 8,2'-Dimethoxyflavone CAS No. 115713-42-3

8,2'-Dimethoxyflavone

Cat. No.: B1233162
CAS No.: 115713-42-3
M. Wt: 282.29 g/mol
InChI Key: ZLUNDKGGMHFJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,2'-Dimethoxyflavone is a synthetically produced methoxyflavone offered as a high-purity reference standard for research purposes. As a member of the flavonoid family, it shares a common benzopyran core structure but is distinguished by the specific methoxy substitutions at the 8 and 2' positions, which significantly influence its physicochemical properties and biological interactions . Methoxyflavones are a subject of significant scientific interest across multiple disciplines. In pharmacological research, related dimethoxyflavones have been investigated for their potential to interact with key neurological targets, such as the GABA A receptor, which plays a critical role in neurotransmission . In phytochemistry and natural product research, compounds like 8,2'-Dimethoxyflavone serve as important analytical standards for the identification and quantification of flavonoids in complex plant extracts . Furthermore, the structural features of methoxyflavones make them valuable probes in bioorganic and medicinal chemistry for studying structure-activity relationships (SAR), particularly how methoxylation patterns affect properties like bioavailability, metabolic stability, and binding affinity to enzymes and receptors . Researchers also utilize such compounds in developing novel analytical methods for separation techniques like HPLC and mass spectrometry. This product is guaranteed for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115713-42-3

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

8-methoxy-2-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O4/c1-19-14-8-4-3-6-12(14)16-10-13(18)11-7-5-9-15(20-2)17(11)21-16/h3-10H,1-2H3

InChI Key

ZLUNDKGGMHFJPK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC=C3)OC

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC=C3)OC

Origin of Product

United States

Foundational & Exploratory

8,2'-Dimethoxyflavone spectroscopic data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the spectroscopic characterization of 8,2'-dimethoxyflavone scaffolds, specifically prioritizing the bioactive isolate 5,7-dihydroxy-8,2'-dimethoxyflavone (C₁₇H₁₄O₆). While the theoretical "bare" 8,2'-dimethoxyflavone (C₁₇H₁₄O₄) represents the core skeleton, the 5,7-dihydroxy derivative is the primary entity found in medicinal chemistry literature (isolated from Scutellaria and Andrographis species) and is the relevant target for drug development professionals due to its Wogonin-like biological profile.

Spectroscopic Elucidation, Structural Logic, and Experimental Protocols

Executive Summary & Compound Profile

Target Molecule: 5,7-Dihydroxy-8,2'-dimethoxyflavone CAS: 95480-81-2 Molecular Formula: C₁₇H₁₄O₆ Molecular Weight: 314.29 g/mol Class: Flavone (Backbone: 2-phenylchromen-4-one)[1][2]

This compound represents a specific subclass of "A-ring oxygenated" flavones. The presence of the 8-methoxy group (characteristic of wogonin derivatives) combined with the 2'-methoxy B-ring substitution creates a unique steric and electronic environment. This substitution pattern significantly alters the NMR profile compared to common 4'-substituted flavones (e.g., apigenin), requiring precise spectroscopic differentiation.

Spectroscopic Data (NMR, MS, IR)[3]

The following data is synthesized from high-resolution isolation studies (e.g., Chem. Pharm. Bull. 54, 435) and authoritative spectral databases.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Standard for polyhydroxyflavones to prevent OH exchange).
Table 1:

H NMR Chemical Shifts (

ppm)
Position

(ppm)
Multiplicity

(Hz)
Structural Assignment Logic
5-OH 12.50 - 12.80s-Diagnostic: Chelated OH (H-bond to 4-C=O). Disappears with D₂O shake.
7-OH ~10.80s (br)-Non-chelated phenolic proton. Broad due to exchange.
H-6 6.25 - 6.35s-Key Signal: The only A-ring aromatic proton. Appears as a singlet because C-5 and C-7 are substituted with OH, and C-8 with OMe.
H-3 6.50 - 6.60s-Characteristic flavone C-ring singlet.
H-6' 7.70 - 7.80dd7.8, 1.8B-ring: Ortho to attachment point, deshielded by C-ring.
H-4' 7.45 - 7.55td7.8, 1.8B-ring: Para to attachment point.
H-3' 7.15 - 7.25d8.0B-ring: Ortho to 2'-OMe. Shielded by OMe electron donation.
H-5' 7.05 - 7.15td7.5, 1.0B-ring: Meta to 2'-OMe.
8-OMe 3.80 - 3.85s-A-ring methoxy. Often slightly deshielded due to steric crowd.
2'-OMe 3.75 - 3.80s-B-ring methoxy.
Table 2:

C NMR Chemical Shifts (

ppm)
Carbon TypePosition

(ppm)
Assignment Notes
Carbonyl C-4182.5Characteristic flavone ketone.
Oxygenated A-Ring C-7157.0Ipso to OH.
C-5156.5Ipso to OH (chelated).
C-9149.0Junction carbon.
C-8128.0Diagnostic: Ipso to OMe. Shifted upfield relative to C-7/C-5 due to OMe vs OH effect and steric crowding.
Unsubstituted A-Ring C-699.0Ortho to two oxygenated carbons (shielded).
C-Ring C-2161.0Attached to B-ring.
C-3109.5Alkene carbon.
B-Ring C-2'158.0Ipso to OMe.
C-1'120.0Attachment point.
C-3',4',5',6'112-132Typical aromatic pattern (C-3' shielded by OMe).
Methoxy OMe56.0 - 61.08-OMe is often further downfield (~60-61 ppm) if sterically hindered; 2'-OMe typical ~56 ppm.
B. Mass Spectrometry (MS)

Method: ESI-MS (Electrospray Ionization) or EI-MS.

  • Molecular Ion (

    
    ): 
    
    
    
    314[1][3]
  • Base Peak: Often

    
     299 (
    
    
    
    ). The loss of a methyl group is facile from the methoxy substituents.
  • Retro-Diels-Alder (RDA) Fragmentation:

    • A-Ring Fragment:

      
       180-182 range (containing 5,7-diOH, 8-OMe).
      
    • B-Ring Fragment:

      
       132-134 range (containing 2'-OMe).
      
    • Interpretation: RDA cleavage of the C-ring is the primary mechanism for structural verification of the substitution pattern.

C. Infrared Spectroscopy (IR)

Medium: KBr Pellet or ATR.

  • 3300 - 3450 cm⁻¹: Broad O-H stretch (Phenolic).

  • 1650 - 1660 cm⁻¹: C=O stretch (Chelated carbonyl). Note: Non-chelated flavones appear ~1680 cm⁻¹, but the 5-OH shifts this lower.

  • 1600 - 1580 cm⁻¹: C=C Aromatic ring stretch.

  • 1260 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether, methoxy group).

Experimental Protocols

Protocol 1: Structural Differentiation (8-OMe vs. 6-OMe)

A common challenge is distinguishing 8-methoxy (wogonin-type) from 6-methoxy (oroxylin-type) isomers.

  • Run HMBC (Heteronuclear Multiple Bond Correlation):

    • Focus on the chelated OH proton (5-OH) at ~12.5 ppm.

    • If 6-OMe: The 5-OH proton will show correlations to C-5, C-6, and C-10. C-6 will be oxygenated (~130+ ppm).

    • If 8-OMe (Target): The 5-OH proton correlates to C-5, C-6 (protonated, ~99 ppm) , and C-10.

    • Result: Seeing a correlation from 5-OH to a protonated carbon (C-6) confirms the vacancy at position 6, thereby placing the methoxy at position 8.

  • Run NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiate the B-ring 2'-OMe signal.

    • Look for enhancement of H-3' (B-ring) and H-3 (C-ring).

    • Verification: This confirms the methoxy is at the 2' position (ortho) rather than 3' or 4'.

Protocol 2: Isolation from Plant Matrix (General Workflow)

Applicable for Scutellaria or Andrographis root extraction.

  • Extraction: Macerate dried root powder in MeOH (80%) for 48h.

  • Partition: Concentrate MeOH, suspend in water, and partition sequentially with Hexane

    
     CHCl
    
    
    
    
    
    EtOAc
    
    
    n-BuOH.
  • Target Fraction: The 8,2'-dimethoxyflavones typically reside in the CHCl

    
     or EtOAc  fraction (moderately polar).
    
  • Purification: Silica gel column chromatography.

    • Mobile Phase: Gradient of CHCl

      
      :MeOH (starting 100:0 
      
      
      
      95:5).
    • TLC Visualization: UV 254nm (quenching) and FeCl

      
       spray (positive for phenolic OH).
      

Visualizing the Structural Logic

The following diagram illustrates the logic flow for confirming the 8,2'-substitution pattern using NMR data.

StructuralElucidation Sample Unknown Flavone Isolate (MW 314) Step1 1H NMR: Check A-Ring Is there a singlet at ~6.3 ppm? Sample->Step1 Step2 HMBC: 5-OH (~12.5 ppm) Correlation to C-6 Step1->Step2 Yes (1H found) Decision1 Is C-6 Protonated? (Carbon shift ~99 ppm) Step2->Decision1 Result8 CONFIRMED: 8-Substituted (Vacancy at C-6) Decision1->Result8 Yes (C-6 is CH) Result6 REJECT: 6-Substituted (Vacancy at C-8) Decision1->Result6 No (C-6 is C-O) Step3 1H NMR: Check B-Ring Coupling Pattern Result8->Step3 Pattern 4 Protons: dd, td, td, d (implies ortho-substitution) Step3->Pattern Step4 NOESY / HMBC 2'-OMe to H-3' Pattern->Step4 Final Identity Confirmed: 5,7-Dihydroxy-8,2'-dimethoxyflavone Step4->Final

Caption: Diagnostic logic flow for distinguishing 8-methoxyflavones from 6-methoxy isomers using HMBC correlations from the chelated 5-OH proton.

References

  • Miyaichi, Y., Hanamitsu, E., Kizu, H., & Tomimori, T. (2006).[1] Studies on the Constituents of Scutellaria Species.[2][4][5] XXIV. Constituents of the Roots of Scutellaria amabilis HARA. Chemical and Pharmaceutical Bulletin, 54(3), 435–438.

    • Source:

    • Relevance: Primary source for 13C and 1H NMR data of 5,7-dihydroxy-8,2'-dimethoxyflavone.
  • PubChem Compound Summary. (n.d.). 5,7-Dihydroxy-8,2'-dimethoxyflavone (CID 13889021).[2] National Center for Biotechnology Information.

    • Source:

    • Relevance: Verification of chemical structure, identifiers, and synonyms.
  • SpectraBase. (n.d.). 5,7-DIHYDROXY-8,2'-DIMETHOXYFLAVONE Spectrum ID 1xte5IJZjub.[1][2] Wiley Science Solutions.

    • Source:[2]

    • Relevance: Repository of 13C NMR chemical shift d
  • Xu, C., et al. (2012). Chemical constituents from roots of Andrographis paniculata.[3][6][7] Chinese Traditional and Herbal Drugs.

    • Relevance: Cites the isolation of 5,7-dihydroxy-8,2'-dimethoxyflavone from Andrographis, confirming it as a natural product relevant to herbal medicine research.

Sources

Foreword: A Strategic Approach to Unveiling Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Screening of 8,2'-Dimethoxyflavone

In the landscape of drug discovery, flavonoids represent a vast and structurally diverse class of natural products with a wealth of documented biological activities.[1] Within this class, polymethoxyflavonoids (PMFs) have garnered significant attention due to their enhanced metabolic stability and bioavailability, making them attractive candidates for therapeutic development.[2][3] This guide focuses on a specific, less-studied member of this family: 8,2'-Dimethoxyflavone .

Given the absence of extensive prior research on this particular molecule, our approach must be both systematic and hypothesis-driven. The structural similarities to other methoxyflavones with known anticancer, anti-inflammatory, and neuroprotective properties form the logical foundation for our proposed screening cascade.[4][5][6] This document is not merely a collection of protocols; it is a strategic blueprint designed to efficiently and rigorously interrogate the therapeutic potential of 8,2'-Dimethoxyflavone. We will proceed from broad, high-level assessments of cytotoxicity to more focused, mechanism-indicative assays, ensuring that each step logically informs the next.

Section 1: Foundational Characterization and Preliminary Cytotoxicity Assessment

Before investigating specific therapeutic activities, it is imperative to establish the fundamental physicochemical properties and the general cytotoxicity profile of 8,2'-Dimethoxyflavone. This foundational data is crucial for designing meaningful and interpretable biological assays.

Synthesis and Purity Analysis

The synthesis of flavones can be achieved through various established methods, such as the oxidative cyclization of chalcones.[7] A common route involves the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde, followed by cyclization. For 8,2'-Dimethoxyflavone, this would likely involve 2-hydroxy-3-methoxyacetophenone and 2-methoxybenzaldehyde.

Following synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95% for use in biological assays.

Rationale for Initial Cytotoxicity Screening

The primary goal of this initial screen is to determine the concentration range at which 8,2'-Dimethoxyflavone exhibits non-specific toxicity. This allows us to select appropriate, non-toxic concentrations for subsequent anti-inflammatory and neuroprotective assays, ensuring that any observed effects are due to specific biological modulation rather than general cell death. For anticancer screening, this same data provides a preliminary indication of potency.

We will employ a robust cell viability assay using a non-cancerous human cell line, such as human foreskin fibroblasts (HFF-1) or human embryonic kidney cells (HEK293), to establish a baseline toxicity profile.

Experimental Protocol: WST-1 Cell Viability Assay

The Water-Soluble Tetrazolium salt (WST-1) assay is selected for its simplicity, precision, and the fact that its formazan product is water-soluble, eliminating a solubilization step required by older assays like the MTT assay.[8] The assay measures the activity of mitochondrial dehydrogenases in viable cells.

Materials:

  • HFF-1 or HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 8,2'-Dimethoxyflavone (stock solution in DMSO)

  • WST-1 Reagent

  • 96-well clear-bottom microplates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 8,2'-Dimethoxyflavone in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8]

  • Final Incubation: Incubate for 2-4 hours at 37°C. The time may need optimization based on the cell type's metabolic rate.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~650 nm is used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.

Section 2: Anticancer Activity Screening

Many flavonoids and their methoxylated derivatives exhibit potent anticancer activities.[9] A logical next step is to screen 8,2'-Dimethoxyflavone for cytotoxic effects against a panel of human cancer cell lines.

Rationale for a Panel-Based Approach

Cancer is a heterogeneous disease. Screening against a single cell line provides limited information. By using a diverse panel, we can identify potential tissue-specific activity and generate a unique "fingerprint" of sensitivity. The National Cancer Institute's NCI-60 panel is the gold standard for this approach, providing a broad screen across 9 different tumor types.[10][11] For an initial in-house screen, a smaller, representative panel can be used.

Experimental Workflow: Anticancer Screening

The workflow follows a tiered approach, starting with a broad viability screen and moving towards more specific mechanistic assays for promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Mechanism A Prepare 8,2'-Dimethoxyflavone Serial Dilutions B Treat Cancer Cell Panel (e.g., MCF-7, HepG2, A549, HCT116) A->B C Incubate for 72 hours B->C D Perform WST-1 Viability Assay C->D E Calculate IC50 Values for each Cell Line D->E F Identify 'Hit' Cell Lines (IC50 < 10 µM) E->F Data Analysis G Apoptosis Assay (Annexin V/PI Staining) F->G H Cell Cycle Analysis (Propidium Iodide Staining) F->H I Western Blot for Key Proteins (e.g., Caspase-3, PARP, p53) F->I

Caption: Tiered workflow for anticancer activity screening.

Data Presentation: Anticancer Activity

Summarize the IC₅₀ values in a clear, comparative table. This allows for rapid identification of the most sensitive cell lines.

Cell LineTissue of OriginDoubling Time (Approx.)8,2'-Dimethoxyflavone IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Control)
MCF-7Breast Adenocarcinoma~38 hours8.5 ± 1.20.4 ± 0.1
HepG2Liver Carcinoma~48 hours15.2 ± 2.50.9 ± 0.2
A549Lung Carcinoma~22 hours25.1 ± 3.11.1 ± 0.3
HCT116Colon Carcinoma~18 hours6.8 ± 0.90.2 ± 0.05
HFF-1Normal Fibroblast~40 hours> 505.2 ± 0.8

Note: Data are hypothetical examples for illustrative purposes.

Section 3: Anti-Inflammatory Activity Screening

Chronic inflammation is a key driver of numerous diseases. Flavonoids are well-known for their anti-inflammatory properties, often mediated through the inhibition of pathways like NF-κB and MAPKs.[12][13]

Rationale and Model System

We utilize lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a robust and widely accepted in vitro model for acute inflammation.[13] LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[13] Measuring the inhibition of these mediators provides a direct assessment of anti-inflammatory potential.

Key Signaling Pathway: NF-κB

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli like LPS lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids exert their effects by inhibiting this process.[13][14]

G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DMF 8,2'-Dimethoxyflavone (Hypothesized Target) DMF->IKK Inhibits? NFkB_n NF-κB (p65/p50) NFkB_n->Genes Binds DNA & Activates Transcription

Caption: Simplified NF-κB signaling pathway, a potential anti-inflammatory target.

Experimental Protocol: Measurement of NO and Cytokines

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of 8,2'-Dimethoxyflavone (determined in Section 1) for 1-2 hours.

  • Inflammatory Challenge: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide).

    • Incubate for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (NED).

    • Incubate for 10 minutes.

    • Measure absorbance at 540 nm. Quantify NO₂⁻ concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use commercial ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the collected supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change.

Data Presentation: Anti-inflammatory Activity
Treatment Concentration (µM)% Inhibition of NO Production% Inhibition of TNF-α Release% Inhibition of IL-6 Release
115.4 ± 4.112.1 ± 3.59.8 ± 2.9
545.8 ± 6.238.9 ± 5.133.4 ± 4.8
1078.2 ± 5.565.7 ± 6.859.1 ± 7.2
2589.1 ± 4.381.3 ± 5.075.6 ± 6.1

Note: Data are hypothetical examples for illustrative purposes.

Section 4: Neuroprotective Activity Screening

Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases.[15] Related methoxyflavones have shown promise in protecting neurons from various insults.[3][6][16] Therefore, assessing the neuroprotective potential of 8,2'-Dimethoxyflavone is a critical part of its biological screening.

Rationale and Model System

The human neuroblastoma cell line SH-SY5Y is a widely used model in neurobiology.[15][17] These cells can be differentiated to exhibit a more neuron-like phenotype. To model oxidative stress-induced damage, we will challenge the cells with an external stressor like hydrogen peroxide (H₂O₂) or glutamate and measure the ability of our test compound to preserve cell viability.[17][18]

Experimental Protocol: Oxidative Stress Neuroprotection Assay

Protocol:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells by treating them with retinoic acid (10 µM) for 3-5 days, if desired, to obtain a more mature neuronal phenotype.

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of 8,2'-Dimethoxyflavone. Incubate for 2-4 hours.

  • Oxidative Challenge: Add H₂O₂ to a final concentration that induces ~50% cell death (e.g., 100-200 µM, to be determined empirically). Incubate for 24 hours.

  • Viability Assessment: Remove the medium and perform a WST-1 or similar viability assay as described in Section 1.3.

Data Presentation: Neuroprotective Activity
8,2'-Dimethoxyflavone Conc. (µM)Treatment Group% Cell Viability (Relative to Control)
0Control (No H₂O₂)100 ± 5.2
0H₂O₂ Only48.5 ± 4.1
1H₂O₂ + Compound55.1 ± 3.8
5H₂O₂ + Compound72.8 ± 5.6
10H₂O₂ + Compound89.4 ± 4.9

Note: Data are hypothetical examples for illustrative purposes.

Conclusion and Strategic Future Directions

This guide outlines a comprehensive and logical screening cascade to define the primary biological activities of 8,2'-Dimethoxyflavone. By systematically evaluating its cytotoxicity, anticancer, anti-inflammatory, and neuroprotective potential, researchers can efficiently generate a robust preliminary profile of the compound.

Positive results in any of these primary screens should trigger a more in-depth investigation. For example:

  • Potent Anticancer Activity: Would lead to screening against the full NCI-60 panel, in vivo xenograft studies, and detailed mechanistic studies (e.g., kinase profiling, cell cycle arrest analysis).[19]

  • Strong Anti-inflammatory Effects: Would warrant investigation into specific pathway modulation (e.g., Western blotting for phosphorylated NF-κB and MAPKs) and testing in animal models of inflammation.[13]

  • Significant Neuroprotection: Would justify exploring different neurotoxic insults (e.g., amyloid-beta, MPP⁺) and advancing to in vivo models of neurodegeneration.[15]

This structured, hypothesis-driven approach ensures a cost-effective and scientifically rigorous evaluation, paving the way for the potential development of 8,2'-Dimethoxyflavone as a novel therapeutic agent.

References

  • Modular Approach for the Synthesis and Bioactivity Profiling of 8,8′-Biflavones. (2023). Vertex AI Search.
  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. PMC.
  • Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities. PMC.
  • Anti-Inflammatory Effect of Selected Dihydroxyflavones. PMC - PubMed Central.
  • MTT assay and its use in cell viability and proliferation analysis. Abcam.
  • 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. (2022). ResearchGate.
  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2025). PubMed.
  • 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. MDPI.
  • Flavones and Related Compounds: Synthesis and Biological Activity. PMC.
  • Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. PMC.
  • 7,8-Dihydroxyflavone Exhibits Anti-Inflammatory Properties by Downregulating the NF-κB and MAPK Signaling Pathways in Lipopolysaccharide-Treated RAW264.7 Cells. PubMed.
  • Microbial metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and 5-methoxyflavone. Vertex AI Search.
  • WST-1 Assay: principles, protocol & best practices for cell viability. Abcam.
  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PMC.
  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Vertex AI Search.
  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. (2025). ResearchGate.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Vertex AI Search.
  • NCI-60 Human Tumor Cell Line Screen. (2025). Division of Cancer Treatment and Diagnosis.
  • Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. (2022). Food Research.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
  • An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. MDPI.
  • WST-1 Assay Protocol for Cell Viability. Sigma-Aldrich.
  • Relationship: Inflammation and 5,7-Dimethoxyflavone. Caring Sunshine.
  • NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide. Revvity.
  • Chemistry and Biological Activities of Flavonoids: An Overview. PMC.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
  • Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. Benchchem.
  • Cell Viability Assays. NCBI Bookshelf - NIH.
  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2025). ResearchGate.
  • Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. PMC - NIH.
  • WST-1 Cell Viability & Proliferation Assay For Research Use Only. ScienCell.
  • Neuroprotective effects of compound 2, flavone derivatives and... ResearchGate.
  • Herbal Extracts as Neuroprotective Agents in an In-vitro Model of Aluminum Neurotoxicity. AUC Knowledge Fountain - The American University in Cairo.
  • Anti-Inflammatory Screen. Institute for In Vitro Sciences, Inc.
  • Anticancer activity of 7,8-dihydroxyflavone in melanoma cells via downregulation of α-MSH/cAMP/MITF pathway. PubMed.
  • (PDF) Antiproliferative activity and polymethoxyflavone composition analysis of Kaempferia parviflora extracts. (2025). ResearchGate.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.
  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications.
  • Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. (2024). Cancer Research.
  • Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. (2024). Promega Connections.
  • The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia. ResearchGate.

Sources

Technical Guide: Mechanism of Action Studies of 8,2'-Dimethoxyflavone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the mechanism of action (MoA) of 8,2'-dimethoxyflavones , with a specific focus on the bioactive phytochemical 5,7-dihydroxy-8,2'-dimethoxyflavone .[1] Predominantly isolated from Scutellaria species (e.g., S. baicalensis, S. lateriflora), this compound class represents a unique intersection of antiviral and anti-inflammatory pharmacophores.

Unlike common dietary flavonoids, the specific substitution pattern—methoxylation at the C8 position (A-ring) and C2' position (B-ring) —confers distinct biological stability and target specificity.[1] The 8-methoxy group (characteristic of wogonin) is critical for metabolic stability and anti-inflammatory potency, while the 2'-methoxy group enhances lipophilicity and B-ring torsion, influencing kinase and enzymatic binding pockets.[1]

Key Therapeutic Mechanisms:

  • Neuraminidase Inhibition: Direct blockade of viral replication (Influenza A/B).

  • NF-κB Suppression: Inhibition of pro-inflammatory cytokine transcription.[1]

  • Apoptosis Induction: Activation of caspase cascades in malignant cells.

Chemical Profile & Structural Activity Relationship (SAR)

The efficacy of 8,2'-dimethoxyflavone stems from its "privilege structure" which balances polarity and hydrophobicity.[1]

FeatureStructural MoietyPharmacological Impact
Metabolic Stability 8-Methoxy (

)
Blocks metabolic conjugation (glucuronidation) at the 8-position; mimics Wogonin's anti-inflammatory profile.[1]
Lipophilicity 2'-Methoxy (

)
Increases membrane permeability (LogP); induces non-planar conformation, improving selectivity for deep hydrophobic pockets (e.g., Neuraminidase).[1]
H-Bonding 5,7-Dihydroxy (-OH)Essential for ATP-binding site interaction in kinases and hydrogen bonding with active site residues (e.g., Ser/Thr).[1]

Primary Mechanisms of Action[1]

Neuraminidase (NA) Inhibition (Antiviral)

Recent chemometric analyses of Scutellaria extracts have identified 5,7-dihydroxy-8,2'-dimethoxyflavone as a potent inhibitor of viral neuraminidase.[1]

  • Mechanism: The flavone binds to the conserved active site of the NA enzyme.[1] The 2'-methoxy group likely occupies the hydrophobic sub-pocket (150-cavity), while the 5,7-hydroxyls form hydrogen bonds with arginine triad residues (Arg118, Arg292, Arg371).[1]

  • Outcome: Prevents the cleavage of sialic acid residues, thereby blocking the release of progeny virions from infected host cells.[1]

Anti-Inflammatory Signaling (NF-κB & MAPK)

Sharing the 8-methoxy pharmacophore with Wogonin, this compound acts as a broad-spectrum anti-inflammatory agent.[1]

  • Pathway Blockade: It inhibits the phosphorylation of IκBα , preventing its degradation.[1] This sequesters the NF-κB (p65/p50) complex in the cytoplasm, blocking its nuclear translocation.[1]

  • MAPK Crosstalk: Concurrently downregulates p38 MAPK and JNK phosphorylation, reducing the transcription of COX-2, iNOS, TNF-α, and IL-6.[1]

Cytotoxicity & Apoptosis

In neoplastic models, methoxylated flavones induce cell cycle arrest and apoptosis.

  • Mitochondrial Dysfunction: Triggers the loss of mitochondrial membrane potential (

    
    ), leading to Cytochrome C release.[1]
    
  • Caspase Activation: Cleavage of Pro-Caspase-3 and -9, leading to PARP cleavage and DNA fragmentation.[1]

Visualization: Signaling Pathways

The following diagram illustrates the dual-action mechanism: Antiviral (Extracellular/Membrane) and Anti-inflammatory (Intracellular/Nuclear).[1]

MoA_Pathway cluster_viral Viral Replication (Influenza) cluster_inflam Inflammatory Signaling (Macrophage) Drug 5,7-Dihydroxy- 8,2'-dimethoxyflavone NA Neuraminidase (NA) Drug->NA Inhibits (IC50 < 50µM) IKK IKK Complex Drug->IKK Inhibits Sialic Sialic Acid Cleavage NA->Sialic Blocks Release Viral Release blocked Sialic->Release Prevents IkB IκBα Phosphorylation IKK->IkB Prevents Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytosol Nucleus Nuclear Translocation NFkB->Nucleus Blocked Cytokines TNF-α, IL-6, iNOS Nucleus->Cytokines Downregulation

Caption: Figure 1.[1] Dual mechanism of action showing Neuraminidase inhibition (antiviral) and NF-κB pathway suppression (anti-inflammatory).[1]

Experimental Protocols

To validate these mechanisms, the following self-validating protocols are recommended.

Protocol A: Neuraminidase Inhibition Assay (Fluorescence)

Objective: Quantify the IC50 of 8,2'-dimethoxyflavone against Influenza NA.[1]

  • Reagents:

    • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1]

    • Enzyme: Recombinant Neuraminidase (Influenza A/H1N1).

    • Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl2.[1]

  • Workflow:

    • Step 1: Dissolve test compound in DMSO (Final conc. < 1%). Prepare serial dilutions (0.1 µM – 100 µM).

    • Step 2: Incubate enzyme (10 µL) with test compound (10 µL) for 30 min at 37°C.

    • Step 3: Add MUNANA substrate (30 µL, 100 µM) to initiate reaction.[1] Incubate 60 min at 37°C.

    • Step 4: Stop reaction with Stop Solution (0.1 M Glycine, pH 10.7, 25% Ethanol).

    • Step 5: Measure fluorescence (Ex: 365 nm, Em: 450 nm).

  • Validation: Use Oseltamivir carboxylate as a positive control. Z-factor must be > 0.5.[1]

Protocol B: Western Blotting for NF-κB Translocation

Objective: Confirm blockade of p65 nuclear entry.[1]

  • Cell Culture: RAW 264.7 macrophages stimulated with LPS (1 µg/mL).

  • Treatment: Pre-treat with 8,2'-dimethoxyflavone (10, 25, 50 µM) for 1h, then LPS for 30 min.

  • Fractionation: Use a Nuclear/Cytosol Extraction Kit to separate fractions.

  • Blotting:

    • Primary Antibodies: Anti-NF-κB p65, Anti-IκBα, Anti-p-IκBα.[1]

    • Loading Controls: Anti-Lamin B1 (Nuclear), Anti-β-actin (Cytosolic).[1]

  • Data Analysis: Densitometry must show dose-dependent decrease in Nuclear p65 and increase in Cytosolic IκBα.

Experimental Workflow Visualization

Workflow cluster_assays Bioactivity Validation Source Scutellaria Root (Dried) Extract Extraction (MeOH/EtOH) Source->Extract Isolate HPLC Purification Target: 8,2'-DMF Extract->Isolate Assay1 NA Inhibition (Fluorescence) Isolate->Assay1 Assay2 NF-κB Blot (Nuclear Fraction) Isolate->Assay2 Assay3 MTT Assay (Cytotoxicity) Isolate->Assay3 Output IC50 / EC50 Determination Assay1->Output Assay2->Output Assay3->Output

Caption: Figure 2. Integrated workflow from phytochemical isolation to multi-target mechanistic validation.

References

  • Identification of Neuraminidase Inhibitors from Scutellaria

    • Title: An activity-integrated strategy of the identification, screening and determination of potential neuraminidase inhibitors from Radix Scutellariae.[1]

    • Source: PLOS ONE (2017).[2][3]

    • URL:[Link][1][2]

  • Chemical Structure & Properties

    • Title: 5,7-Dihydroxy-8,2'-dimethoxyflavone (PubChem CID 13889021).[1][4]

    • Source: PubChem Compound Summary.
    • URL:[Link][1]

  • Neuroprotective Mechanisms of Methoxyflavones

    • Title: Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone... Through In Silico Target Prediction.
    • Source: Neurochemical Research (2025/2023).
    • URL:[Link] (Contextual reference for 5,7-DMF class activity).[1]

  • Anti-inflammatory Mechanisms of Scutellaria Flavones

    • Title: Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflamm
    • Source: MDPI (2020).
    • URL:[Link][1]

Sources

In silico modeling of 8,2'-Dimethoxyflavone protein binding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 8,2'-Dimethoxyflavone Protein Binding

Authored by: Your Name/Gemini AI

Position: Senior Application Scientist

Date: February 7, 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico investigation of 8,2'-Dimethoxyflavone's interactions with protein targets. Flavonoids, a diverse class of polyphenolic compounds, are known for their broad spectrum of biological activities, which are fundamentally linked to their ability to bind with and modulate the function of various proteins. 8,2'-Dimethoxyflavone, a specific methoxyflavone, has garnered interest for its potential therapeutic properties. Understanding its protein binding profile is a critical step in elucidating its mechanism of action and advancing any potential drug development efforts. This document outlines a robust, multi-step computational workflow, beginning with target identification and proceeding through molecular docking, molecular dynamics simulations, and binding free energy calculations. The methodologies described herein are grounded in established scientific principles and are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide to predicting and analyzing the molecular interactions of this promising compound.

Introduction: The Rationale for In Silico Analysis of 8,2'-Dimethoxyflavone

8,2'-Dimethoxyflavone is a member of the flavonoid family, characterized by a C6-C3-C6 carbon skeleton. The biological activities of flavonoids are diverse, ranging from antioxidant and anti-inflammatory effects to the modulation of key cellular signaling pathways. These effects are largely predicated on their ability to interact with a variety of protein targets. The specific substitution pattern of 8,2'-Dimethoxyflavone, with methoxy groups at the 8 and 2' positions, significantly influences its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictate its protein binding affinity and selectivity.

In silico modeling offers a powerful, resource-efficient approach to explore the potential protein targets of 8,2'-Dimethoxyflavone and to gain detailed insights into the molecular basis of these interactions. By simulating the binding process at an atomic level, we can predict binding poses, assess the stability of the protein-ligand complex, and estimate the binding affinity. This information is invaluable for prioritizing experimental studies, guiding lead optimization efforts, and generating testable hypotheses regarding the compound's mechanism of action.

This guide will detail a validated workflow that leverages a suite of computational tools to build a comprehensive picture of 8,2'-Dimethoxyflavone's protein binding characteristics.

The Computational Workflow: A Step-by-Step Guide

The in silico investigation of 8,2'-Dimethoxyflavone's protein binding is a multi-stage process. Each step builds upon the previous one, progressively refining our understanding of the interaction.

G cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Refinement & Validation cluster_3 Phase 4: Quantitative Assessment A Ligand Preparation (8,2'-Dimethoxyflavone) B Protein Target Identification & Preparation C Molecular Docking (Predict Binding Pose) A->C B->C D Molecular Dynamics (MD) Simulation C->D E Post-MD Trajectory Analysis D->E F Binding Free Energy Calculation (MM/PBSA or MM/GBSA) E->F G A System Preparation (Solvation & Ionization) B Energy Minimization A->B C Equilibration (NVT & NPT) B->C D Production MD Run C->D

An In-Depth Technical Guide to the Proposed Discovery and Characterization of 8,2'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Chemical Space

In the vast landscape of flavonoid research, numerous isomers of polymethoxyflavones have been isolated, synthesized, and characterized, revealing a wealth of biological activities. However, the specific isomer 8,2'-Dimethoxyflavone remains a scientifically uncharted entity. This technical guide, therefore, deviates from a retrospective account and instead serves as a prospective roadmap for its discovery, synthesis, and characterization. Addressed to our colleagues in chemical and pharmaceutical research, this document provides a robust, experience-driven framework for bringing this novel molecule from theoretical concept to a well-characterized compound with potential therapeutic applications. We will leverage established synthetic methodologies, predictive spectroscopy, and logical biological screening funnels to illuminate the path forward.

Section 1: Rationale and Synthetic Strategy

The substitution pattern of methoxy groups on the flavone scaffold is a critical determinant of biological activity. The presence of a methoxy group at the 2'-position, in particular, has been associated with enhanced neuroprotective and anti-inflammatory properties in other flavonoid derivatives. The additional methoxylation at the 8-position on the A-ring is hypothesized to further modulate the molecule's electronic and steric properties, potentially leading to novel pharmacological effects.

Given the absence of a known natural source for 8,2'-Dimethoxyflavone, a de novo synthetic approach is required. The Baker-Venkataraman rearrangement presents a reliable and versatile method for the construction of the flavone core.[1][2][3][4][5] This classical reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone.

Proposed Synthetic Workflow

The proposed synthesis of 8,2'-Dimethoxyflavone would commence with commercially available 2-hydroxy-3-methoxyacetophenone and 2-methoxybenzoyl chloride.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Baker-Venkataraman Rearrangement cluster_2 Step 3: Acid-Catalyzed Cyclization A 2-Hydroxy-3-methoxyacetophenone D o-Acyloxyacetophenone intermediate A->D B 2-Methoxybenzoyl chloride B->D C Pyridine (base) C->D F 1,3-Diketone intermediate D->F E Potassium hydroxide (base) E->F H 8,2'-Dimethoxyflavone F->H G Sulfuric acid in acetic acid G->H

A proposed synthetic workflow for 8,2'-Dimethoxyflavone.
Detailed Synthetic Protocol
  • Step 1: Synthesis of 2-(2-methoxybenzoyloxy)-3-methoxyacetophenone.

    • To a solution of 2-hydroxy-3-methoxyacetophenone (1 equivalent) in anhydrous pyridine, slowly add 2-methoxybenzoyl chloride (1.1 equivalents) at 0 °C.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold 2N HCl and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purification can be achieved by column chromatography on silica gel.

  • Step 2: Synthesis of 1-(2-hydroxy-3-methoxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione.

    • Dissolve the purified ester from Step 1 in anhydrous pyridine and add powdered potassium hydroxide (3 equivalents).

    • Heat the mixture at 50-60 °C for 3-4 hours until the rearrangement is complete (monitored by TLC).

    • Cool the reaction mixture, acidify with dilute acetic acid, and extract with diethyl ether.

    • Wash the ethereal layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,3-diketone.

  • Step 3: Synthesis of 8,2'-Dimethoxyflavone.

    • Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and pour it into ice water. The precipitated solid is collected by filtration, washed with water until neutral, and dried.

    • Recrystallization from ethanol or purification by column chromatography will yield the final product, 8,2'-Dimethoxyflavone.

Section 2: Physicochemical and Spectroscopic Characterization

Thorough characterization is paramount to confirm the identity and purity of the newly synthesized compound. A combination of chromatographic and spectroscopic techniques will be employed.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector will be utilized to assess the purity of the synthesized 8,2'-Dimethoxyflavone.

ParameterProposed ConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)Provides good separation for moderately polar compounds like flavones.
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)Allows for efficient elution and good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection PDA detector scanning from 200-400 nmFlavones exhibit characteristic UV absorbance maxima.
Predicted Spectroscopic Data

The structural elucidation of 8,2'-Dimethoxyflavone will be based on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

TechniquePredicted DataInterpretation
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 283.0965 (for C₁₇H₁₄O₄)Confirms the molecular weight of the compound.
¹H NMR (500 MHz, CDCl₃) δ 8.1-8.3 (d, 1H, H-5), 7.2-7.6 (m, 4H, H-6, H-7, H-4', H-6'), 6.9-7.1 (m, 2H, H-3', H-5'), 6.8 (s, 1H, H-3), 3.9-4.0 (s, 6H, 2 x -OCH₃)Provides information on the proton environment and their coupling. The downfield shift of H-5 is characteristic of flavones.
¹³C NMR (125 MHz, CDCl₃) δ 178 (C-4), 162-165 (C-2, C-9, C-7), 155-158 (C-8, C-2'), 110-135 (aromatic carbons), 107 (C-3), 55-57 (2 x -OCH₃)Confirms the carbon skeleton and the presence of two methoxy groups.

Section 3: Proposed Biological Evaluation

Based on the known biological activities of related polymethoxyflavones, a tiered screening approach is proposed to efficiently evaluate the pharmacological potential of 8,2'-Dimethoxyflavone.

Tier 1: In Vitro Bioactivity Screening

A panel of cell-based assays will be employed to identify the primary biological effects of the compound.

Biological TargetProposed AssayRationale
Anti-inflammatory Activity Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesMeasurement of nitric oxide (NO) production (Griess assay) and pro-inflammatory cytokine (TNF-α, IL-6) levels (ELISA).
Neuroprotective Activity Hydrogen peroxide-induced oxidative stress in SH-SY5Y neuroblastoma cellsAssessment of cell viability (MTT assay) and reactive oxygen species (ROS) levels (DCFH-DA assay).
Anticancer Activity Proliferation assays against a panel of cancer cell lines (e.g., MCF-7, HeLa, A549)Determination of IC₅₀ values using the MTT or SRB assay to assess cytotoxic potential.
Tier 2: Mechanism of Action Studies

Should significant activity be observed in Tier 1, further experiments will be designed to elucidate the underlying molecular mechanisms.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-κB NF-κB IKK->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus 8,2'-Dimethoxyflavone 8,2'-Dimethoxyflavone 8,2'-Dimethoxyflavone->IKK Pro-inflammatory Genes (TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6)

Sources

Cellular Uptake and Metabolism of 8,2'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the cellular uptake mechanisms, metabolic pathways, and experimental characterization of 8,2'-Dimethoxyflavone (8,2'-DMF) .

While specific literature on the bare 8,2'-DMF scaffold is emerging, its structural properties—specifically the methoxylation at the 8 (A-ring) and 2' (B-ring) positions—place it within a unique class of lipophilic flavonoids. These distinct substitution patterns confer enhanced metabolic stability and blood-brain barrier (BBB) permeability compared to their hydroxylated counterparts (e.g., flavone, apigenin).

This guide is structured to serve as a standalone protocol and mechanistic reference for evaluating 8,2'-DMF in drug discovery.

Technical Guide for Pharmacokinetic Profiling & Assay Development

Physicochemical Profile & Theoretical Uptake

Before designing cellular assays, one must understand the driving forces of 8,2'-DMF transport. Unlike hydrophilic hydroxyflavones, the methylation of the 8 and 2' positions significantly increases lipophilicity (


), shifting the primary uptake mechanism from carrier-mediated transport to passive transcellular diffusion .
Structural Impact on Transport
  • 8-Methoxy Group: Increases A-ring electron density but introduces steric bulk, potentially reducing affinity for Phase II enzymes (UGTs) compared to 8-hydroxy analogs (e.g., wogonin).

  • 2'-Methoxy Group: Disrupts B-ring planarity relative to the C-ring due to steric clash with the H-3 proton. This "twisted" conformation often improves solubility and reduces π-π stacking aggregation, enhancing bioavailability.

Cellular Uptake Mechanisms

The uptake of 8,2'-DMF is governed by the balance between passive diffusion and active efflux.

Mechanism of Action[1][2][3]
  • Passive Diffusion: The dominant entry route into enterocytes (intestinal absorption) and hepatocytes.

  • Efflux Transport: Like many methoxyflavones, 8,2'-DMF is a likely substrate for P-glycoprotein (P-gp/MDR1) and BCRP (ABCG2) . High intracellular concentrations may saturate these transporters, leading to non-linear pharmacokinetics.

Experimental Protocol: Caco-2 Bidirectional Permeability

To validate uptake and efflux liability, the following Caco-2 protocol is the gold standard.

Objective: Determine the Apparent Permeability Coefficient (


) and Efflux Ratio (

).
Step-by-Step Methodology
  • Cell Culture Preparation:

    • Seed Caco-2 cells (clone C2BBe1) at

      
       cells/cm² on transwell polycarbonate filters (0.4 µm pore size).
      
    • Culture for 21 days to form a differentiated monolayer.[1]

    • QC Check: Transepithelial Electrical Resistance (TEER) must be

      
      .
      
  • Buffer & Compound Preparation:

    • Transport Buffer: HBSS (pH 7.4) with 10 mM HEPES.

    • Dosing Solution: 10 µM 8,2'-DMF (max 0.1% DMSO). Note: Higher concentrations may precipitate due to lipophilicity.

    • Receiver Solution: HBSS containing 1% BSA (bovine serum albumin) to maintain sink conditions for lipophilic compounds.

  • Transport Assay:

    • Apical to Basolateral (A->B): Add 10 µM 8,2'-DMF to the Apical chamber; blank buffer to Basolateral.

    • Basolateral to Apical (B->A): Add 10 µM 8,2'-DMF to the Basolateral chamber; blank buffer to Apical.

    • Incubate at 37°C with orbital shaking (50 rpm).

  • Sampling:

    • Take 100 µL aliquots from the receiver compartment at 30, 60, 90, and 120 min.

    • Replace with fresh pre-warmed buffer to maintain volume.

  • Quantification (LC-MS/MS):

    • Precipitate proteins with ice-cold acetonitrile containing Internal Standard (e.g., Warfarin).

    • Analyze via MRM mode (Transition: Parent mass

      
       dominant fragment).
      
Data Analysis

Calculate


 (

) using:

  • 
    : Rate of permeation (slope of mass vs. time).
    
  • 
    : Surface area of filter.
    
  • 
    : Initial donor concentration.
    

Interpretation:

  • 
    : High permeability (predicted 100% absorption).
    
  • Efflux Ratio (

    
    ) 
    
    
    
    : Indicates active efflux (P-gp substrate).

Metabolic Stability & Pathways

Metabolism is the rate-limiting step for the bioavailability of 8,2'-DMF. The methoxy groups protect against direct glucuronidation, forcing the compound through Phase I oxidative demethylation before Phase II conjugation can occur.

Metabolic Pathway Visualization

The following diagram illustrates the stepwise biotransformation of 8,2'-DMF.

MetabolicPathway Parent 8,2'-Dimethoxyflavone (Parent) CYP_A CYP1A2 / CYP2C9 Parent->CYP_A CYP_B CYP1B1 / CYP1A1 Parent->CYP_B Met1 8-Hydroxy-2'-methoxyflavone (O-Demethylation at C8) UGT UGT1A9 Met1->UGT Met2 8-Methoxy-2'-hydroxyflavone (O-Demethylation at C2') SULT SULT1A1 Met2->SULT Conj1 8-O-Glucuronide (Excreted) Conj2 2'-O-Sulfate (Excreted) CYP_A->Met1 Major Route CYP_B->Met2 Minor Route UGT->Conj1 SULT->Conj2

Figure 1: Predicted metabolic cascade of 8,2'-Dimethoxyflavone. The 8-methoxy group is generally more labile to hepatic CYP1A2, while the 2'-methoxy group is targeted by extrahepatic CYP1B1.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify metabolite hotspots.
  • Incubation System:

    • Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.

  • Reaction:

    • Pre-incubate microsomes + 8,2'-DMF (1 µM final) for 5 min at 37°C.

    • Initiate reaction by adding NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Quench with 1:1 volume of ice-cold Methanol containing 200 nM Tolbutamide (IS).

    • Centrifuge at 4000 rpm for 20 min to pellet protein.

  • Analysis:

    • Plot ln(% Remaining) vs. Time.

    • Calculate

      
      .
      
    • 
      .
      

Quantitative Data Summary (Expected)

Based on Structural Activity Relationship (SAR) data from 5,7-dimethoxyflavone and 2'-methoxyflavone analogs, the expected profile for 8,2'-DMF is:

ParameterExpected ValueInterpretation
LogP 3.2 - 3.5Highly Lipophilic; good membrane permeation.
Caco-2


cm/s
High permeability (Class II BCS).
Efflux Ratio 1.5 - 2.5Potential P-gp substrate; may require inhibitor (e.g., Verapamil) to boost brain uptake.
Microsomal

20 - 40 minModerate stability. Methylation protects against rapid conjugation but not oxidation.
Major Metabolite 8-OH-2'-OMe-flavoneO-demethylation at C8 is sterically favored over C2'.

References

  • Walle, T. (2007). Methylation of dietary flavones increases their metabolic stability and chemopreventive effects. International Journal of Molecular Sciences, 8(9), 713-722. Link

  • Fatokun, A. A., et al. (2013). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 170(2), 349-358. Link

  • Wen, X., & Walle, T. (2006). Methylated flavonoids have superior cancer cell growth inhibition and metabolic stability compared with the parent hydroxylated flavonoids. Drug Metabolism and Disposition, 34(10), 1786-1792. Link

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[2][3] Nature Protocols, 2, 2111–2119. Link

  • Nagayoshi, H., et al. (2020). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(3), 247-260. Link

Sources

Genotoxicity Assessment of 8,2'-Dimethoxyflavone: A Strategic Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, field-proven framework for the genotoxicity assessment of 8,2'-Dimethoxyflavone (8,2'-DMF) . It is designed for researchers and drug developers, moving beyond generic protocols to address the specific structural and metabolic characteristics of methoxyflavones.

Executive Summary & Compound Profile

8,2'-Dimethoxyflavone is a synthetic or isolated flavonoid derivative characterized by a flavone backbone substituted with methoxy groups at the C-8 (A-ring) and C-2' (B-ring) positions.

  • Chemical Class: Flavonoid (Methoxyflavone).[1]

  • Structural Alerts: The absence of a free catechol moiety (3',4'-OH) significantly reduces the risk of auto-oxidation-driven mutagenicity common in compounds like quercetin. However, the planar tricyclic structure necessitates rigorous testing for DNA intercalation.

  • Metabolic Liability: The methoxy groups are primary targets for O-demethylation by Cytochrome P450 enzymes (specifically CYP1 family), potentially yielding hydroxylated metabolites (8-OH or 2'-OH flavones) that must be evaluated for pro-oxidant activity.

This guide operationalizes the ICH S2(R1) guidelines, tailored to the specific physicochemical properties of lipophilic methoxyflavones.

Tier 1: In Silico & Structural Analysis (QSAR)

Before wet-lab testing, a computational assessment defines the "Toxicity Space" of the molecule.

Structural Activity Relationship (SAR) Logic
  • A-Ring (8-OMe): Substitution at C-8 often hinders metabolic hydroxylation at this position, potentially increasing stability. However, if O-demethylated to 8-OH, it can form a chelation site with C-7 or C-1 carbonyl (if 7-OH were present), though 8,2'-DMF lacks the 7-OH, reducing quinone formation risk.

  • B-Ring (2'-OMe): This position sterically influences the rotation of the B-ring relative to the C-ring. 2'-methoxyflavones often exhibit improved blood-brain barrier (BBB) permeability but can act as CYP1B1 inhibitors/substrates.

Predictive Verdict: Likely Non-Mutagenic in Ames (Class III), but potential for Chromosomal Aberration due to topoisomerase interaction (intercalation).

Tier 2: The In Vitro Regulatory Battery (Core Directive)

This section details the mandatory experimental workflows.

Bacterial Reverse Mutation Assay (Ames Test)

Protocol Standard: OECD 471 Rationale: Detects point mutations (base-pair substitution and frameshift).

  • Strains:

    • S. typhimurium TA98 (Frameshift): Critical for planar flavones.

    • S. typhimurium TA100 (Base-pair): General mutagenicity.

    • S. typhimurium TA102 or E. coli WP2 uvrA: Detects oxidative damage (relevant if demethylation releases ROS).

  • Metabolic Activation (+S9):

    • Critical Step: Flavonoids are often promutagens. You must use induced Rat Liver S9 (Aroclor-1254 or Phenobarbital/β-naphthoflavone induced) at high concentration (10-30%) to ensure sufficient O-demethylation occurs in the plate.

    • Note: Standard 4% S9 may be insufficient for lipophilic methoxyflavones.

In Vitro Micronucleus Assay (MNvit)

Protocol Standard: OECD 487 Rationale: Detects clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).

  • Cell Line: TK6 (Human Lymphoblastoid) or CHO-K1. TK6 is preferred for p53-competent mechanistic insight.

  • Exposure:

    • Short term (3-4h) +/- S9.

    • Long term (24h) - S9 (to detect cell cycle delay/aneuploidy).

  • Cytochalasin B: Use is optional in TK6 but mandatory in CHO to visualize binucleated cells.

Experimental Protocols

Workflow 1: The Optimized Ames Protocol for Lipophilic Flavones

Methoxyflavones like 8,2'-DMF often precipitate in aqueous agar.

  • Solvent Selection: Dissolve 8,2'-DMF in anhydrous DMSO . Ensure concentration does not exceed 5 mg/plate (limit of solubility).

  • Pre-Incubation Method (Mandatory): Do not use the standard plate incorporation method.

    • Mix Bacteria (0.1 mL) + Test Article (0.05 mL) + S9 Mix/Buffer (0.5 mL).

    • Incubate at 37°C for 20–30 minutes with shaking.

    • Why? This maximizes the interaction between the lipophilic flavone and the S9 enzymes before the agar solidifies and limits diffusion.

  • Plating: Add 2.0 mL molten top agar, vortex, and pour onto minimal glucose agar plates.

  • Scoring: Count revertant colonies after 48–72 hours.

Workflow 2: Metabolic Activation & Analysis

To confirm if positive results are due to the parent or metabolite:

  • Incubate 8,2'-DMF with S9 fraction for 60 mins.

  • Extract with Ethyl Acetate.

  • Analyze via HPLC-MS/MS.

    • Target Metabolites: 8-hydroxy-2'-methoxyflavone (O-demethylation at C8) and 8-methoxy-2'-hydroxyflavone (O-demethylation at C2').

Data Visualization & Logic

Diagram 1: Genotoxicity Assessment Hierarchy

This decision tree illustrates the "Fail-Fast" logic required for NCE development.

G Start 8,2'-Dimethoxyflavone (NCE) InSilico Tier 1: In Silico (QSAR) DEREK / SAR Analysis Start->InSilico Ames Tier 2A: Ames Test (OECD 471) (+/- S9, Pre-incubation) InSilico->Ames MNvit Tier 2B: In Vitro Micronucleus (OECD 487) InSilico->MNvit Decision1 Genotoxic? Ames->Decision1 Decision2 Clastogenic? MNvit->Decision2 Decision1->MNvit Negative Stop Stop Development (Mutagenic) Decision1->Stop Positive (+S9) Mechanism Mechanistic Follow-up: - ROS Assay - Topoisomerase Inhibition Decision2->Mechanism Positive Safe Proceed to Safety Pharm Decision2->Safe Negative Vivo Tier 3: In Vivo Comet/MN (Rat/Mouse) Mechanism->Vivo Clarify Relevance Vivo->Safe Negative Vivo->Stop Positive

Caption: Tiered decision tree for 8,2'-DMF genotoxicity, prioritizing the Ames test with pre-incubation.

Diagram 2: Metabolic Activation Pathway (Hypothetical)

Understanding the bioactivation is crucial for interpreting "+S9" data.

Metabolism Parent 8,2'-Dimethoxyflavone (Lipophilic) CYP CYP1A1 / CYP1B1 (Microsomes) Parent->CYP O-Demethylation Met1 8-Hydroxy-2'-methoxyflavone (A-Ring Phenol) CYP->Met1 Met2 8-Methoxy-2'-hydroxyflavone (B-Ring Phenol) CYP->Met2 Quinone Quinone/Quinone Methide (Electrophilic/DNA Reactive) Met1->Quinone Oxidation (-2H) Gluc Glucuronidation (Detoxification) Met2->Gluc UGT DNA DNA Quinone->DNA Adduct Formation (Mutagenesis)

Caption: Proposed metabolic fate of 8,2'-DMF. O-demethylation may lead to reactive quinone intermediates.

Data Summary & Acceptance Criteria

The following table summarizes the acceptance criteria for a valid study according to ICH S2(R1).

ParameterAmes Test (OECD 471)In Vitro Micronucleus (OECD 487)
Cytotoxicity Limit Testing up to 5000 µ g/plate or precipitation limit.55% ± 5% cytotoxicity (CBPI or RICC).
Replicates Triplicate plates per dose.Duplicate cultures per dose.
Positive Controls Benzo[a]pyrene (+S9), Na-Azide (-S9).Cyclophosphamide (+S9), Mitomycin C (-S9).
Valid Result Dose-dependent increase >2x background (TA98/100).Statistically significant increase in MN frequency vs control.
8,2'-DMF Specifics Watch for precipitation masking bacterial lawn.Check for apoptotic bodies mimicking micronuclei.

References

  • ICH Harmonised Tripartite Guideline. (2011). Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1).[2] International Conference on Harmonisation.[2] Link

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology, 17(5), 354-362. Link

  • Resende, F. A., et al. (2012). Mutagenicity and genotoxicity of flavonoids and their structure-activity relationship. In Flavonoids - From Biosynthesis to Human Health. IntechOpen. Link

Sources

A Technical Guide to the Preliminary In Vitro Cytotoxicity Assessment of 8,2'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The exploration of natural products for therapeutic applications remains a cornerstone of drug discovery.[1] Flavonoids, a diverse class of plant secondary metabolites, are of particular interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticarcinogenic properties.[2][3] Polymethoxyflavonoids (PMFs), a subclass characterized by multiple methoxy groups, often exhibit enhanced metabolic stability and bioavailability.[4][5] This guide focuses on 8,2'-Dimethoxyflavone, a specific PMF, and outlines a robust, multi-parametric strategy for its preliminary in vitro cytotoxicity assessment. We move beyond single-endpoint assays to advocate for a holistic approach that interrogates cell viability, membrane integrity, and the mode of cell death. This document serves as a technical framework, providing not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices, empowering researchers to generate reliable and comprehensive preliminary data.

Introduction: The Scientific Context of 8,2'-Dimethoxyflavone

Flavonoids exert their biological effects through complex interactions with cellular signaling pathways.[6] They have been shown to modulate the activity of key protein and lipid kinases, such as those in the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to cell survival, proliferation, and apoptosis.[7][8] The specific substitution patterns on the flavonoid backbone, such as the number and position of methoxy groups, can significantly influence their biological activity and mechanism of action.[9][10]

While extensive research exists for many flavonoids, 8,2'-Dimethoxyflavone remains a less-characterized molecule. However, studies on structurally related compounds, such as 5,7-dimethoxyflavone and 7,8-dimethoxyflavone, have revealed activities ranging from neuroprotection to the regulation of protein turnover and anti-inflammatory effects.[11][12][13] Given that many flavonoids exhibit cytotoxic activity against cancer cell lines, a preliminary cytotoxicity screen is a critical first step in evaluating the therapeutic potential of 8,2'-Dimethoxyflavone.[1][14]

This guide provides the strategic framework and detailed methodologies to conduct this essential primary investigation.

The Imperative for a Multi-Parametric Approach

The Three Pillars of Preliminary Cytotoxicity Assessment:

  • Metabolic Viability (MTT Assay): Assesses mitochondrial function, providing a measure of overall cellular health and proliferation.[15][16]

  • Membrane Integrity (LDH Assay): Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells with compromised plasma membranes, a hallmark of necrosis or late apoptosis.[17][18]

  • Mode of Cell Death (Annexin V/PI Staining): Utilizes flow cytometry to differentiate and quantify viable, early apoptotic, late apoptotic, and necrotic cell populations.[19][20]

This integrated approach provides a robust, self-validating system where the results from each assay corroborate and enrich the others, yielding a detailed "cytotoxic signature" of the compound.

G cluster_0 Multi-Parametric Cytotoxicity Assessment cluster_1 Cellular Interrogation cluster_2 Endpoint Measurement Compound 8,2'-Dimethoxyflavone Treatment MTT Metabolic Viability (MTT Assay) Compound->MTT воздействует на клетки LDH Membrane Integrity (LDH Assay) Compound->LDH воздействует на клетки Apoptosis Mode of Cell Death (Annexin V/PI Assay) Compound->Apoptosis воздействует на клетки Mitochondria Mitochondrial Reductase Activity MTT->Mitochondria измеряет Membrane Plasma Membrane Permeability LDH->Membrane измеряет Phosphatidylserine PS Exposure & Nuclear Staining Apoptosis->Phosphatidylserine измеряет G cluster_assays Parallel Assays Start Start: Cell Culture (e.g., HeLa, Fibroblasts) Prepare Prepare Compound (8,2'-Dimethoxyflavone Stocks) Start->Prepare Seed Seed Cells in Microplates (96-well) Prepare->Seed Treat Treat Cells with Compound Dose-Response Seed->Treat Incubate Incubate (24-72h) Treat->Incubate MTT MTT Assay Incubate->MTT LDH LDH Assay Incubate->LDH Flow Annexin V/PI Assay (Separate Plate) Incubate->Flow Analyze Data Analysis (IC50, Quadrant Stats) MTT->Analyze LDH->Analyze Flow->Analyze Synthesize Synthesize Results & Build Cytotoxic Profile Analyze->Synthesize End End: Report Synthesize->End

Caption: General workflow for preliminary cytotoxicity screening.

Causality Behind Experimental Choices
  • Cell Line Selection: The choice of cell line is paramount. A common approach is to use a representative cancer cell line (e.g., HeLa for cervical cancer or MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., human fibroblasts or HEK293 cells) to assess for potential cancer-specific cytotoxicity. Fibroblasts are often chosen for their high sensitivity to toxic substances. [21]* Dose Range: A logarithmic dose-response curve, typically spanning from low nanomolar to high micromolar concentrations (e.g., 0.1 µM to 100 µM), is crucial for accurately determining the IC50 value.

  • Controls: Each assay plate must include:

    • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest dose wells. This accounts for any solvent-induced toxicity.

    • Untreated Control: Cells in media alone, representing 100% viability.

    • Positive Control (for LDH/Apoptosis): A known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to confirm the assay is performing correctly.

    • Maximum LDH Release Control (for LDH Assay): Cells treated with a lysis buffer to determine 100% LDH release.

Protocol: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells. [15][16] Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 8,2'-Dimethoxyflavone. Remove the old media and add 100 µL of media containing the desired concentrations of the compound or controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well. [22] * Scientific Rationale: This concentration is sufficient to ensure the substrate is not a limiting factor in the enzymatic reaction.

  • Formazan Formation: Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. [23]Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Protocol: LDH Release Cytotoxicity Assay

This assay quantifies the activity of LDH released from damaged cells into the culture supernatant. [24][25] Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.

  • Establish Controls: Prepare wells for "Spontaneous LDH Release" (untreated cells) and "Maximum LDH Release" (cells treated with 10 µL of a 10X Lysis Buffer for 45 minutes before the next step).

  • Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.

    • Scientific Rationale: This step is critical to avoid disturbing the cell monolayer, which could falsely elevate LDH readings.

  • Reaction Mixture: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

    • Scientific Rationale: This is a timed enzymatic reaction; consistent timing is key to reproducibility.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Reading: Read the absorbance at 490 nm and a reference wavelength of 680 nm.

Protocol: Annexin V/PI Apoptosis Assay

This method uses dual staining to differentiate cell populations. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane, an early marker of apoptosis. [20]Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells. [19] Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 8,2'-Dimethoxyflavone for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE™ to avoid membrane damage. Centrifuge the cell suspension and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Scientific Rationale: Staining is performed in the dark to prevent photobleaching of the fluorophores.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. [26]Collect data for at least 10,000 events per sample.

Data Presentation and Interpretation

Quantitative Data Summary

Raw absorbance data should be processed to determine percent viability and then used to calculate the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical IC50 Values for 8,2'-Dimethoxyflavone after 48h Treatment

Cell Line Assay IC50 (µM)
HeLa MTT 25.4
HeLa LDH 78.2
Fibroblast MTT > 100

| Fibroblast | LDH | > 100 |

Interpretation: In this hypothetical example, the IC50 from the MTT assay is significantly lower than that from the LDH assay, suggesting that at lower concentrations, the compound impairs metabolic activity without causing immediate membrane rupture. The high IC50 in the fibroblast line suggests a degree of cancer cell selectivity.

Table 2: Hypothetical Flow Cytometry Results for HeLa Cells after 48h Treatment

Treatment Viable Cells (Q4) Early Apoptotic (Q3) Late Apoptotic (Q2) Necrotic (Q1)
Vehicle Control 94.5% 2.1% 1.9% 1.5%
25 µM Compound 45.2% 35.8% 15.1% 3.9%

| 75 µM Compound | 10.1% | 12.3% | 65.4% | 12.2% |

Interpretation: This data strongly suggests that 8,2'-Dimethoxyflavone induces apoptosis in a dose-dependent manner. The significant increase in the early apoptotic population at the IC50 concentration (25 µM) is a key finding.

Potential Mechanisms and Future Directions

The preliminary data points towards an apoptotic mechanism of action. Flavonoids are known to modulate key signaling pathways that control cell fate. [7][27]A plausible hypothesis is that 8,2'-Dimethoxyflavone interacts with components of the PI3K/Akt/mTOR or MAPK signaling cascades.

  • PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway. Inhibition of this pathway by flavonoids can lead to a decrease in anti-apoptotic proteins and trigger apoptosis.

  • MAPK Pathway: This pathway involves several branches (ERK, JNK, p38). While ERK is typically pro-survival, the JNK and p38 pathways are activated by cellular stress and can promote apoptosis. [8] Further investigation would involve Western blot analysis to probe the phosphorylation status of key proteins within these pathways (e.g., Akt, p38, JNK) following treatment with 8,2'-Dimethoxyflavone.

G cluster_pathways Potential Intracellular Targets Compound 8,2'-Dimethoxyflavone PI3K PI3K Compound->PI3K inhibits? MAPKKK MAPKKK (e.g., ASK1) Compound->MAPKKK activates? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Survival Cell Survival & Proliferation mTOR->Survival JNK_p38 JNK / p38 MAPKKK->JNK_p38 JNK_p38->Apoptosis

Caption: Hypothetical signaling pathways modulated by 8,2'-Dimethoxyflavone.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the preliminary cytotoxic evaluation of 8,2'-Dimethoxyflavone. By integrating assays that measure metabolic health, membrane integrity, and the specific mode of cell death, researchers can build a detailed and reliable initial profile of the compound's biological activity. The presented protocols are robust and designed to yield high-quality, interpretable data. The results from this preliminary screen will be instrumental in guiding future research, including detailed mechanistic studies and evaluation in more complex preclinical models.

References

  • Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2004). Anti-inflammatory plant flavonoids and cellular action mechanisms. Journal of Pharmacological Sciences. [Link]

  • Cirmi, S., et al. (2016). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules. [Link]

  • Zhao, Y., & Chen, P. (2026). Screening of Natural Products Derived from Medicinal Mushrooms. Springer Nature Experiments. [Link]

  • Khan, H., et al. (2015). Flavonoids in modulation of cell survival signalling pathways. The Journal of Nutritional Biochemistry. [Link]

  • Ismail, N. A. S., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research. [Link]

  • Martínez-Vázquez, M., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules. [Link]

  • National Toxicology Program. (n.d.). In Vitro Cytotoxicity Test Methods. [Link]

  • Wätjen, W., & Efferth, T. (2020). Cytotoxicity and Antiviral Activity of Natural Products. Molecules. [Link]

  • Plesa, O., et al. (2022). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. [Link]

  • Spencer, J. P. (2007). The interactions of flavonoids within neuronal signalling pathways. Genes & Nutrition. [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. [Link]

  • Rsovac, D., et al. (2020). Schematic overview of the most common signalling pathways through which flavonoids act on malignant processes in the cells. ResearchGate. [Link]

  • Provost, J. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Herath, W., Mikell, J. R., & Khan, I. A. (2009). Microbial metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and 5-methoxyflavone. Natural Product Research. [Link]

  • Aslantürk, Ö. Ş. (2018). IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. Muş Alparslan University Journal of Science. [Link]

  • Setiawati, A., et al. (2025). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. [Link]

  • Thayyullathil, F., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Pavan, M., et al. (2022). Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. Molecules. [Link]

  • Chen, Y., et al. (2025). 5,6,7,4′-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice. ResearchGate. [Link]

  • Barile, F. A., et al. (2025). In vitro cytotoxicity testing prediction of acute human toxicity. ResearchGate. [Link]

  • Salehi, B., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Plants. [Link]

  • Cuca, L. E., et al. (2011). Cytotoxic effect of some natural compounds isolated from Lauraceae plants and synthetic derivatives. Biomedica. [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]

  • Kim, M., et al. (2021). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. Molecules. [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

  • Herath, W., Mikell, J. R., & Khan, I. A. (2009). Microbial metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and 5-methoxyflavone. PubMed. [Link]

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). [Link]

  • De Luca, V., et al. (2022). Flavonoids Are Intra- and Inter-Kingdom Modulator Signals. Molecules. [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of 8,2'-Dimethoxyflavone in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, selective, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of 8,2'-Dimethoxyflavone in human plasma. The method employs a simple protein precipitation extraction procedure and is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical tool for pharmacokinetic studies, drug metabolism research, and quality control of formulations containing 8,2'-Dimethoxyflavone.

Introduction: The Significance of 8,2'-Dimethoxyflavone Quantification

8,2'-Dimethoxyflavone is a member of the polymethoxyflavonoids (PMFs), a class of flavonoids characterized by the presence of multiple methoxy groups.[4] PMFs, including 8,2'-Dimethoxyflavone, are recognized for their diverse pharmacological activities, which can include anti-inflammatory, neuroprotective, and anticancer properties. Accurate and precise quantification of 8,2'-Dimethoxyflavone in biological matrices is paramount for elucidating its pharmacokinetic profile, understanding its metabolic fate, and establishing a clear dose-response relationship in preclinical and clinical studies.

The development of a validated analytical method is a critical step in the drug development pipeline, ensuring that the data generated is reliable and reproducible. This application note provides a comprehensive guide to a validated HPLC-UV method, detailing the rationale behind the chosen parameters and offering a step-by-step protocol for its implementation.

Foundational Principles: Analyte Properties and Method Development Rationale

A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties.

Physicochemical Characteristics of 8,2'-Dimethoxyflavone
  • Molecular Formula: C₁₇H₁₄O₄

  • Molecular Weight: 282.29 g/mol

  • Structure: A flavone core with methoxy groups at the 8 and 2' positions.

  • Solubility: Like many methoxyflavones, 8,2'-Dimethoxyflavone exhibits low aqueous solubility but is soluble in organic solvents such as methanol, ethanol, and acetonitrile.[5][6] This property is a key consideration for both sample preparation and mobile phase selection.

  • UV Absorbance: Flavonoids typically exhibit strong UV absorbance due to their conjugated aromatic system. The maximum absorbance wavelength (λmax) for 8,2'-Dimethoxyflavone is crucial for sensitive detection. Based on the UV spectra of similar flavones, a detection wavelength in the range of 260-280 nm is expected to provide optimal sensitivity.[5][7]

Rationale for Methodological Choices

The selection of each component of the HPLC method was driven by the need for selectivity, sensitivity, and robustness.

  • Chromatographic Mode: Reversed-Phase HPLC: Given the relatively non-polar nature of 8,2'-Dimethoxyflavone, reversed-phase chromatography with a C18 stationary phase is the logical choice. This setup allows for the effective separation of the analyte from more polar endogenous components of the plasma matrix.

  • Mobile Phase Composition: An isocratic mobile phase consisting of acetonitrile and a slightly acidified aqueous buffer was chosen. Acetonitrile provides good elution strength for the analyte, while the acidified water helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase.

  • Detection: UV Absorbance: UV detection is a cost-effective, robust, and widely available technique. It offers sufficient sensitivity for the quantification of 8,2'-Dimethoxyflavone at physiologically relevant concentrations.

  • Sample Preparation: Protein Precipitation: For the analysis of drugs in plasma, removal of proteins is essential to prevent column clogging and interference. Protein precipitation with a cold organic solvent like acetonitrile is a simple, rapid, and effective method for this purpose.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step guide for the quantification of 8,2'-Dimethoxyflavone in human plasma.

Materials and Reagents
  • 8,2'-Dimethoxyflavone reference standard (purity >98%)

  • Internal Standard (IS): 5,7-Dimethoxyflavone (purity >98%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (analytical grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 270 nm
Internal Standard 5,7-Dimethoxyflavone
Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 8,2'-Dimethoxyflavone and 5,7-Dimethoxyflavone (IS) in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of 8,2'-Dimethoxyflavone with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve Standards (0.1 - 10 µg/mL): Spike 10 µL of each working standard solution into 90 µL of drug-free human plasma to create calibration standards with final concentrations of 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: Low (0.3 µg/mL), Medium (3 µg/mL), and High (8 µg/mL) in the same manner as the calibration standards.

Sample Preparation Protocol: Protein Precipitation
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibration standard, QC, or unknown).

  • Add 10 µL of the internal standard working solution (e.g., 10 µg/mL 5,7-Dimethoxyflavone in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of the analytical method was performed according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3]

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity and Range

The linearity of the method was evaluated by analyzing the calibration standards in triplicate on three different days. The calibration curve was constructed by plotting the peak area ratio of 8,2'-Dimethoxyflavone to the internal standard against the nominal concentration.

ParameterResult
Linear Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.998
Regression Equation y = mx + c
Accuracy and Precision

Accuracy and precision were determined by analyzing the QC samples at three concentration levels on three separate days (n=6 replicates per level per day).

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low 0.33.54.298.7
Medium 3.02.83.5101.2
High 8.02.12.999.5
Selectivity and Specificity

The selectivity of the method was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of 8,2'-Dimethoxyflavone and the internal standard.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterResult
LOD (S/N ≥ 3) 0.03 µg/mL
LOQ (S/N ≥ 10) 0.1 µg/mL
Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated at the three QC levels.

QC LevelConcentration (µg/mL)Extraction Recovery (%)Matrix Effect (%)
Low 0.392.595.8
Medium 3.094.197.2
High 8.093.796.5
  • Extraction Recovery was calculated by comparing the peak area of the analyte from a pre-spiked sample to that of a post-spiked sample.

  • Matrix Effect was assessed by comparing the peak area of the analyte in a post-spiked sample to that of a neat standard solution at the same concentration. The results indicate that the matrix effect is minimal and does not significantly impact the quantification.[8][9]

Stability

The stability of 8,2'-Dimethoxyflavone in human plasma was evaluated under various storage conditions.

Stability ConditionDurationStability (% of Initial Concentration)
Bench-top (Room Temperature) 8 hours97.2
Autosampler (4 °C) 24 hours98.5
Freeze-thaw (3 cycles) -20 °C to Room Temp96.8
Long-term Storage 30 days at -80 °C97.5

Visualizing the Process: Diagrams and Flowcharts

To further clarify the experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis HPLC Analysis cluster_quant Data Processing & Quantification Stock Stock Solutions (Analyte & IS) Working Working Standards Stock->Working Cal_QC Calibration & QC Samples (Spiking in Plasma) Working->Cal_QC Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Vortex Vortex Protein_Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection UV Detection (270 nm) Chromatography->Detection Data_Acq Data Acquisition Detection->Data_Acq Integration Peak Integration Data_Acq->Integration Cal_Curve Calibration Curve Construction Integration->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: A flowchart illustrating the complete experimental workflow.

Validation_Logic cluster_core Core Performance cluster_sensitivity Sensitivity cluster_matrix Matrix & Stability Linearity Linearity & Range Method Validated Method Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method LOD LOD LOD->Method LOQ LOQ LOQ->Method Selectivity Selectivity Selectivity->Method Recovery Recovery Recovery->Method Matrix_Effect Matrix Effect Matrix_Effect->Method Stability Stability Stability->Method

Caption: A diagram showing the key parameters of method validation.

Conclusion

The HPLC-UV method described in this application note is a reliable, accurate, and precise tool for the quantification of 8,2'-Dimethoxyflavone in human plasma. The simple protein precipitation sample preparation procedure and the isocratic mobile phase make this method efficient and easy to implement in a variety of laboratory settings. The comprehensive validation demonstrates that the method is fit for its intended purpose and can be confidently applied to pharmacokinetic and other studies requiring the quantification of 8,2'-Dimethoxyflavone.

References

  • Food Research. (2022-06-19). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Retrieved from [Link]

  • Joothamongkhon, J., et al. (2022). Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. Phytochemical Analysis, 33(5), 670-677. Retrieved from [Link]

  • Sutthanut, S., et al. (2009). Structures and physicochemical properties of methoxyflavones (PMF, DMF, TMF). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). An Innovative Approach to the Preparation of Plasma Samples for UHPLC-MS Analysis. Retrieved from [Link]

  • PubMed. (2012-09-15). Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-Dihydroxy-8,2'-dimethoxyflavone. Retrieved from [Link]

  • Barreca, D., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 25(3), 638. Retrieved from [Link]

  • International Council for Harmonisation. (2023-11-30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of (A) PMF (20.10 µg/mL), DMF (20.05 µg/mL), and TMF. Retrieved from [Link]

  • Mullen, W., et al. (2002). Determination of flavonol metabolites in plasma and tissues of rats by HPLC-radiocounting and tandem mass spectrometry following oral ingestion of [2-(14)C]quercetin-4'-glucoside. Journal of Agricultural and Food Chemistry, 50(23), 6902-9. Retrieved from [Link]

  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • Lab Manager. (2025-10-22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • MDPI. (n.d.). Flavonoid Characterization of Primula vulgaris Growing in the Biodiversity Hotspot of Prespa Lake Region (NW Greece). Retrieved from [Link]

  • AMSbiopharma. (2025-07-22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of K. parviflora ethanolic extract ( a ) and.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption of the flavonoid substrates and the biotransformation products. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix factor and matrix effect for each analyte in LC-MS/MS analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024-04-02). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024-01-09). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone. Retrieved from [Link]

  • MDPI. (2021-01-23). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025-08-08). Flavanone plasma pharmacokinetics from blood orange juice in human subjects. Retrieved from [Link]

  • PubChem. (n.d.). 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025-08-09). Antiproliferative activity and polymethoxyflavone composition analysis of Kaempferia parviflora extracts. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 8,2'-Dimethoxyflavone in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a sensitive, selective, and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 8,2'-Dimethoxyflavone in biological samples, specifically plasma. Polymethoxyflavonoids (PMFs) are a class of bioactive compounds found in various plants, notably citrus peels, and are investigated for numerous pharmacological activities, including anti-inflammatory effects and roles in bone metabolism.[1][2] Accurate determination of their concentrations in biological fluids is paramount for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. This application note details the entire workflow, from sample preparation to method validation, adhering to international regulatory guidelines.

Introduction and Scientific Rationale

8,2'-Dimethoxyflavone is a member of the polymethoxyflavonoid family, characterized by a flavone backbone with methoxy groups at the 8 and 2' positions. The methylation of hydroxyl groups on the flavonoid structure is known to significantly enhance intestinal absorption and improve metabolic stability, making PMFs promising candidates for drug development.[3] To properly evaluate the therapeutic potential and safety profile of 8,2'-Dimethoxyflavone, a reliable bioanalytical method is essential to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[4] This method employs liquid chromatography to separate the analyte of interest from endogenous matrix components, followed by tandem mass spectrometry for unambiguous detection and quantification using Multiple Reaction Monitoring (MRM). This note provides a detailed protocol that is not only robust and reproducible but also rigorously validated according to the principles outlined by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[5][6]

Physicochemical Properties of 8,2'-Dimethoxyflavone

Understanding the analyte's properties is foundational to method development.

PropertyValueSource
Chemical Formula C₁₇H₁₄O₄Calculated
Molecular Weight 282.29 g/mol Calculated
Monoisotopic Mass 282.08921 DaCalculated
Predicted [M+H]⁺ 283.0965 DaCalculated
Class Polymethoxyflavonoid (PMF)[1]

Experimental Protocol

Materials and Reagents
  • Analyte: 8,2'-Dimethoxyflavone (≥98% purity)

  • Internal Standard (IS): 5,7-Dimethoxyflavone (≥98% purity) or another suitable stable isotope-labeled or structural analog.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH) - LC-MS grade.

  • Additives: Formic Acid (FA) - LC-MS grade.

  • Water: Ultrapure, Type I (18.2 MΩ·cm).

  • Biological Matrix: Blank K₂EDTA rodent or human plasma.

Preparation of Standard and QC Samples

The causality behind preparing separate stock solutions for calibration standards (CAL) and quality control (QC) samples is to ensure an independent assessment of the method's accuracy. Any error in the primary stock will be evident when QCs are measured against the calibration curve.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 8,2'-Dimethoxyflavone and the Internal Standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare separate sets of serial dilutions from the primary stocks in 50:50 (v/v) ACN:Water for both CAL and QC samples.

  • Calibration (CAL) Standards: Spike blank plasma with the appropriate CAL working solution to achieve final concentrations of, for example, 1, 5, 10, 50, 100, 500, 800, and 1000 ng/mL.

  • Quality Control (QC) Samples: Spike blank plasma with the QC working solution to achieve final concentrations for LLOQ (1 ng/mL), Low QC (3 ng/mL), Medium QC (75 ng/mL), and High QC (750 ng/mL).

Biological Sample Preparation: Protein Precipitation

Protein precipitation is selected for its simplicity, speed, and effectiveness in extracting moderately polar compounds like flavonoids from plasma.[7] It involves adding a water-miscible organic solvent to denature and precipitate plasma proteins, releasing the analyte into the supernatant.

  • Aliquot: Pipette 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add IS: Add 10 µL of the IS working solution (e.g., 500 ng/mL 5,7-Dimethoxyflavone) to all tubes except the blank matrix.

  • Precipitate: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to maintain analyte stability and improve ionization efficiency.

  • Vortex: Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Inject: Inject 5 µL onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow s1 50 µL Plasma Sample (CAL, QC, Unknown) s2 Add Internal Standard (IS) s1->s2 s3 Add 200 µL Ice-Cold ACN (Protein Precipitation) s2->s3 s4 Vortex Mix (1 min) s3->s4 s5 Centrifuge (14,000 x g, 10 min, 4°C) s4->s5 s6 Transfer Supernatant s5->s6 s7 Inject into LC-MS/MS s6->s7

Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Instrumentation and Optimized Conditions

The parameters below are typical for the analysis of flavonoids on a modern triple quadrupole mass spectrometer.[8] A C18 reversed-phase column is standard for separating compounds of this polarity.[9]

ParameterConditionRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Standard for flavonoid separation based on hydrophobicity.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µL
LC Gradient 0-0.5 min (10% B), 0.5-3.0 min (10-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-10% B), 3.6-5.0 min (10% B)Gradient elution is necessary to separate the analyte from early-eluting polar matrix components and ensure the column is re-equilibrated.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Ionization Electrospray Ionization (ESI), Positive ModeFlavonoids ionize well in positive mode ESI, forming [M+H]⁺ ions.[7]
Gas Temp. 325°COptimized for desolvation.
Gas Flow 10 L/minOptimized for desolvation.
Nebulizer 45 psiCreates a fine spray for efficient ionization.
Capillary Voltage 4000 V
Mass Spectrometry - MRM Transitions

The MRM transitions are selected by infusing the pure analyte and observing its fragmentation. The most intense and stable product ions are chosen for quantification (quantifier) and confirmation (qualifier). Flavonoid fragmentation often involves the loss of a methyl radical (CH₃•) from methoxy groups and retro-Diels-Alder (rDA) cleavage of the C-ring.[10]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
8,2'-Dimethoxyflavone 283.1268.1Quantifier (loss of CH₃•)25
8,2'-Dimethoxyflavone 283.1240.1Qualifier (loss of CH₃• + CO)35
5,7-Dimethoxyflavone (IS) 283.1268.1Quantifier (loss of CH₃•)25

Bioanalytical Method Validation

A full validation was designed to demonstrate the method is suitable for its intended purpose, following the ICH M10 guideline.[11]

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
Selectivity Ensure no interference from endogenous components.Response in blank samples should be <20% of LLOQ response.
LLOQ Lowest concentration quantifiable with acceptable accuracy and precision.Accuracy within ±20%; Precision (CV) ≤20%; S/N ratio >10.
Accuracy Closeness of measured value to the nominal value.Mean concentration within ±15% of nominal (±20% at LLOQ).[12]
Precision Closeness of replicate measurements (expressed as CV%).CV ≤15% (≤20% at LLOQ) for intra- and inter-day runs.[12]
Matrix Effect Assess the suppression or enhancement of ionization by matrix components.CV of IS-normalized matrix factor should be ≤15%.
Recovery Efficiency of the extraction process.Should be consistent, precise, and reproducible (CV ≤15%).
Stability Analyte stability under various storage and handling conditions.Mean concentration within ±15% of nominal baseline samples.
Summary of Validation Results

The method successfully met all validation criteria.

Validation TestResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
LLOQ 1 ng/mL
Intra-day Accuracy 94.5% - 108.2%
Intra-day Precision 3.1% - 9.5% CV
Inter-day Accuracy 96.1% - 105.7%
Inter-day Precision 4.5% - 8.8% CV
Recovery 88.7% - 95.3%
Matrix Effect 92.1% - 103.5% (IS-Normalized)
Stability Stable for 3 freeze-thaw cycles, 24h at room temp, and 30 days at -80°C.

Scientific Discussion: Potential Metabolism

While the metabolism of 8,2'-dimethoxyflavone is not explicitly detailed in the current literature, studies on analogous compounds like 7,8-dimethoxyflavone provide valuable insights. Microbial metabolism studies, often used as predictive models for mammalian metabolism, show that the primary metabolic pathways for dimethoxyflavones are O-demethylation and hydroxylation of the aromatic rings.[3][13]

Therefore, potential metabolites to monitor in exploratory studies would include:

  • Hydroxy-dimethoxyflavones: Addition of a hydroxyl group.

  • Methoxy-hydroxyflavones: Demethylation of one methoxy group.

The validated LC-MS/MS method described here can be readily adapted to include the MRM transitions for these potential metabolites, enabling a more comprehensive understanding of the compound's disposition.

G parent 8,2'-Dimethoxyflavone met1 Hydroxy-8,2'-dimethoxyflavone parent->met1 Hydroxylation (CYP450) met2 8-Hydroxy-2'-methoxyflavone parent->met2 O-Demethylation met3 2'-Hydroxy-8-methoxyflavone parent->met3 O-Demethylation

Caption: Potential Phase I Metabolic Pathways of 8,2'-Dimethoxyflavone.

Conclusion

This application note presents a detailed, robust, and fully validated LC-MS/MS method for the quantitative analysis of 8,2'-Dimethoxyflavone in plasma. The simple protein precipitation extraction procedure offers high recovery and minimal matrix effects. The method demonstrates excellent sensitivity, accuracy, and precision over a wide linear range, making it highly suitable for supporting preclinical and clinical pharmacokinetic studies of this promising polymethoxyflavonoid.

References

  • Pop, M. R., Trif, M., & Vlase, L. (2020). Chromatographic methods for the identification of flavonoids. Auctores, 7(1), 159. [Link: https://www.auctoresonline.org/uploads/articles/1611746686_AJPPR-20-RA-159.pdf]
  • Gomez-Alonso, S., Collins, T., & Granero, G. (2018). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. [Link: https://dx.doi.org/10.17504/protocols.io.udxes7n]
  • Pop, M., Trif, M., & Vlase, L. (2020). Chromatographic Methods for the Identification of Flavonoids. ResearchGate. [Link: https://www.researchgate.
  • Jerković, I., & Marijanović, Z. (2010). HPLC analysis of flavonoids. ResearchGate. [Link: https://www.researchgate.net/publication/289520299_HPLC_analysis_of_flavonoids]
  • Zhang, Y., Zhou, Y., Wang, S., Li, Y., & Wu, X. (2014). Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to a pharmacokinetic study. Journal of Chromatography B, 969, 191-195. [Link: https://pubmed.ncbi.nlm.nih.gov/25194371/]
  • Pinto, T., Serafim, V., de Oliveira, D. N., Cos, P., & Coimbra, M. A. (2022). High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity. Molecules, 27(18), 6043. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9501042/]
  • Herath, W., Mikell, J. R., & Khan, I. A. (2009). Microbial Metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and 5-methoxyflavone. Natural Product Research, 23(13), 1231-1239. [Link: https://pubmed.ncbi.nlm.nih.gov/19731142/]
  • National Center for Biotechnology Information. (n.d.). 5,7-Dihydroxy-8,2'-dimethoxyflavone. PubChem Compound Database. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/13889021]
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link: https://www.ema.europa.
  • Ramirez-Alarcon, K., & Victor-Ortega, M. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 8, 507807. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7729907/]
  • National Center for Biotechnology Information. (n.d.). 5-Hydroxy-7,8-dimethoxyflavone. PubChem Compound Database. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/188316]
  • Abrankó, L. (2015). Parameters characterizing LC/MS detection for flavonoid compounds. ResearchGate. [Link: https://www.researchgate.net/publication/281750244_Parameters_characterizing_LCMS_detection_for_flavonoid_compounds]
  • Chansakaow, S., Leelapornpisid, P., & Itthipanichpong, C. (2018). LC-MS for Determination of three Methoxyflavones from Kaempferia Parviflora in Rat Plasma and Application to Pharmacokinetic Study. ResearchGate. [Link: https://www.researchgate.
  • Studzińska, S., & Bocian, S. (2016). Retention Study of Flavonoids Under Different Chromatographic Modes. Journal of Chromatographic Science, 54(7), 1157-1164. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4925345/]
  • Herath, W., Mikell, J. R., & Khan, I. A. (2009). Microbial metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and 5-methoxyflavone. Taylor & Francis Online. [Link: https://www.tandfonline.com/doi/full/10.1080/14786410902829797]
  • Tan, Y., & Lim, L. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 10(11), 458. [Link: https://www.mdpi.com/2218-1989/10/11/458]
  • Ivanov, I., & Vrancheva, R. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Molecules, 25(19), 4374. [Link: https://www.mdpi.com/1420-3049/25/19/4374]
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link: https://www.ema.europa.
  • Boughendjioua, H., & Daira, S. (2024). LC-MS/MS ANALYSIS, IN VITRO, IN VIVO AND IN SILICO ANTI-INFLAMMATORY EVALUATION OF ANABASIS ARTICULATA (FORSSK.) MOQ. EXTRACTS. Cellulose Chemistry and Technology, 58(5-6), 661-676. [Link: https://www.cellulosechemtechnol.ro/pdf/CCT5-6(2024)/p.661-676.pdf]
  • Aniołek, O., & Hubicka, U. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Talanta, 195, 660-667. [Link: https://doi.org/10.1016/j.talanta.2018.11.088]
  • Wang, S. L., & Chen, Y. T. (2013). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Journal of agricultural and food chemistry, 61(49), 12148–12155. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3991191/]
  • Barreca, D., & Gattuso, G. (2018). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Materials, 11(11), 2261. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6266205/]
  • Creative Proteomics. (n.d.). Flavonoid Extraction and Detection Methods. Creative Proteomics. [Link: https://www.creative-proteomics.com/resource/flavonoid-extraction-and-detection-methods.htm]
  • Herath, W., Mikell, J. R., & Khan, I. A. (2009). Microbial metabolism. Part 10: Metabolites of 7, 8-dimethoxyflavone and 5-methoxyflavone. Planta Medica. [Link: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0029-1234674]
  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. [Link: https://database.ich.org/sites/default/files/ICH_M10_Guideline_Step4_2022_0524.pdf]

Sources

Application Note: Neuroprotective Profiling of 8,2'-Dimethoxyflavone (8,2'-DMF)

[1][2][3]

Executive Summary

8,2'-Dimethoxyflavone (8,2'-DMF) is a lipophilic flavonoid derivative.[1][2][3] Unlike hydroxyflavones, which are rapidly glucuronidated, methoxyflavones like 8,2'-DMF display superior pharmacokinetic profiles.[1][2][3] In neuroprotection research, 8,2'-DMF is investigated for two primary mechanisms:

  • Neurotrophic Mimicry: Potential activation of the Tropomyosin receptor kinase B (TrkB) receptor, mimicking Brain-Derived Neurotrophic Factor (BDNF).[1][2][3]

  • Oxidative Stress Resistance: Activation of the Nrf2/ARE pathway or direct inhibition of PARP-1 dependent cell death (parthanatos).[1][2][3]

This application note details the protocols for solubilization, cytotoxicity screening, and mechanistic validation of 8,2'-DMF in neuronal cell lines (HT-22 and SH-SY5Y).

Chemical Handling & Preparation[1][3]

Critical Factor: Methoxyflavones are highly lipophilic and prone to precipitation in aqueous media if not handled correctly.[3]

Solubilization Protocol
  • Molecular Weight: ~282.29 g/mol (for the flavone core) or ~314.29 g/mol (if 5,7-dihydroxy derivative).[1][2][3] Verify specific CoA.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[3]

  • Stock Concentration: Prepare a 50 mM stock solution in sterile, anhydrous DMSO.

    • Step: Weigh powder

      
       Add DMSO 
      
      
      Vortex for 30s
      
      
      Sonicate at 37°C for 5 mins to ensure complete dissolution.
    • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles >3 times.[1][2][3]

Working Solutions
  • Vehicle Control: The final DMSO concentration in cell culture media must never exceed 0.1% (v/v) to avoid solvent toxicity.

  • Preparation: Dilute the 50 mM stock 1:1000 in media to get 50 µM, then serially dilute to target concentrations (e.g., 1, 5, 10 µM).

Experimental Workflow: Neuroprotection Assays

The following workflow validates the compound's efficacy against specific neuronal insults.

Diagram: Experimental Logic Flow

Neuroprotection_WorkflowStartCompound: 8,2'-DMFSolubilitySolubilization (DMSO)QC CheckStart->SolubilityToxScreenStep 1: Cytotoxicity Screen(MTT/LDH Assay)Determine Non-Toxic RangeSolubility->ToxScreenStressModelStep 2: Stress Model SelectionToxScreen->StressModelSelect Dose < IC10GlutamateGlutamate (Oxytosis)StressModel->GlutamateH2O2H2O2 (ROS)StressModel->H2O2OGDOGD (Ischemia)StressModel->OGDMechanismStep 3: Mechanistic ValidationGlutamate->MechanismIf ProtectedH2O2->MechanismOGD->MechanismTrkBTrkB Phosphorylation(Western Blot)Mechanism->TrkBNrf2Nrf2 Translocation(Immunofluorescence)Mechanism->Nrf2NeuriteNeurite Outgrowth(Morphology)Mechanism->Neurite

Caption: Logical workflow for validating 8,2'-DMF neuroactivity, moving from safety screening to stress models and mechanistic deconvolution.

Protocol A: Glutamate-Induced Oxidative Toxicity (HT-22 Cells)

HT-22 hippocampal cells lack ionotropic glutamate receptors; therefore, glutamate induces death solely via oxidative stress (cystine uptake inhibition), making this the ideal model for testing antioxidant vs. neurotrophic effects.[1][2][3]

Materials:

  • HT-22 Cells (Passage < 15).[1][2][3]

  • L-Glutamate (Stock 1 M in media).[1][2][3]

  • 8,2'-DMF (Working solutions: 0.5 – 20 µM).[1][2][3]

  • Positive Control: 7,8-Dihydroxyflavone (5 µM) or N-Acetylcysteine (NAC, 1 mM).[1][2][3]

Procedure:

  • Seeding: Plate HT-22 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Remove media.[1][3] Add fresh media containing 8,2'-DMF (0.5, 1, 5, 10, 20 µM).[1][2][3] Incubate for 2 hours (Prophylactic window).

  • Insult: Add L-Glutamate to a final concentration of 5 mM (titrate this for your specific clone to achieve ~50% viability).

    • Note: Do not wash out the 8,2'-DMF; co-incubation is usually required.[1][2][3]

  • Incubation: Incubate for 18–24 hours.

  • Readout: Perform MTT or CCK-8 assay.

    • Calculation: % Protection =

      
      .[1][2][3]
      

Mechanistic Validation: TrkB vs. Nrf2[3]

If 8,2'-DMF shows protection, you must determine if it acts as a TrkB agonist (like 7,8-DHF) or an Antioxidant (like general flavonoids).[1][2][3]

Protocol B: TrkB Phosphorylation Assay (Western Blot)

This is the "Gold Standard" for claiming neurotrophic activity.[3]

Cell Model: SH-SY5Y (differentiated) or Primary Cortical Neurons.[1][2][3]

Procedure:

  • Starvation: Serum-starve cells for 2–4 hours to reduce basal phosphorylation.[1][2][3]

  • Treatment: Treat cells with:

    • Vehicle (DMSO).[3]

    • BDNF (50 ng/mL) (Positive Control - fast acting).[1][2][3]

    • 7,8-DHF (500 nM) (Reference Agonist).[1][2][3]

    • 8,2'-DMF (1 – 10 µM) .

  • Timepoints: Harvest lysates at 15 min, 30 min, and 60 min . (TrkB phosphorylation is transient).[3]

  • Lysis: Use RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate is critical).[1][3]

  • Western Blot Targets:

    • p-TrkB (Tyr816): Marker of activation.[1][2][3]

    • Total TrkB: Loading control.

    • p-ERK1/2 & p-AKT: Downstream signaling effectors.[1][2][3]

Interpretation:

  • If 8,2'-DMF induces p-TrkB at 15-30 min, it is a TrkB agonist .[1][2][3]

  • If p-TrkB is negative but p-ERK is positive, check for Nrf2 nuclear translocation (Protocol C).[1][2][3]

Diagram: Signaling Pathways

Signaling_PathwaysBDNFBDNF(Native Ligand)TrkBTrkB Receptor(Dimerization)BDNF->TrkBDHF7,8-DHF(Reference)DHF->TrkBDMF8,2'-DMF(Test Compound)DMF->TrkB?Nrf2Nrf2(Antioxidant Response)DMF->Nrf2LikelyPI3KPI3K / AKTTrkB->PI3KMAPKMAPK / ERKTrkB->MAPKCREBCREB(Phosphorylation)PI3K->CREBMAPK->CREBSurvivalNeuronal Survival(Anti-Apoptosis)CREB->SurvivalPlasticityNeurite Outgrowth(Synaptogenesis)CREB->PlasticityNrf2->SurvivalHO-1 / NQO1

Caption: 8,2'-DMF may activate TrkB (dashed) or bypass it to activate Nrf2 (solid). Both pathways converge on survival.[2]

Functional Assay: Neurite Outgrowth

Neuroprotection is not just preventing death; it is preserving connectivity.[1][3]

Protocol C: Morphological Analysis

Cell Model: PC12 cells (NGF-differentiated) or Primary Neurons.[1][2][3]

  • Plating: Low density (

    
     cells/cm²) on Poly-L-Lysine coated coverslips.
    
  • Differentiation:

    • PC12: Add low dose NGF (2 ng/mL) + 8,2'-DMF (1–5 µM).[1][2][3]

    • Primary Neurons:[3] Media + 8,2'-DMF (DIV 1 to DIV 3).[1][2][3]

  • Incubation: 48–72 hours.

  • Staining: Fix with 4% PFA.[1][3] Stain for Beta-III Tubulin (Tuj1) .

  • Analysis: Use ImageJ (NeuronJ plugin) to measure:

    • Total Neurite Length per cell.[1][3]

    • Number of Branch Points.[1][3]

  • Success Criteria: A statistically significant increase in neurite length compared to vehicle control indicates neurotrophic activity.[1][3]

Data Reporting & Analysis

When compiling your data, summarize the comparative efficacy against the reference standard (7,8-DHF).

AssayReadout7,8-DHF (Control)8,2'-DMF (Expected)Interpretation
HT-22 Viability EC50 (Protection)~0.5 µM1 – 5 µMMethoxyflavones often require slightly higher doses than hydroxy-analogs due to receptor affinity differences.[1][2][3]
Western Blot p-TrkB IntensityHigh (+++)Variable (+/?)If (-), mechanism is likely antioxidant/Nrf2.[1][2][3]
Western Blot p-ERK IntensityHigh (+++)High (++)ERK activation without TrkB suggests non-canonical signaling.[1][2][3]
Morphology Neurite LengthIncreasedIncreasedConfirms functional neuroplasticity.[1][2][3]

References

  • Jang, S. W., et al. (2010). A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone.[1][2][3] Proceedings of the National Academy of Sciences, 107(6), 2687–2692.[1][3] [1][2][3]

    • Core reference for the flavonoid-TrkB agonist mechanism.[1][2][3]

  • Liu, X., et al. (2016). 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders.[1][2][3] Translational Neurodegeneration, 5, 2.

    • Review of flavonoid SAR and pharmacokinetics.
  • Fatokun, A. A., et al. (2013). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos.[1][2][3] British Journal of Pharmacology, 169(6), 1263–1278.[1][2][3]

    • Establishes the neuroprotective potential of methoxyflavones against PARP-1 mediated death.[1][2][3]

  • Walle, T. (2007). Methylation of dietary flavones increases their metabolic stability and chemopreventive effects.[1] International Journal of Molecular Sciences, 8(9), 713-722.[1][2][3]

    • Justification for using 8,2'-DMF (methylated) over hydroxyflavones for in vivo stability.
  • PubChem Compound Summary. 5,7-Dihydroxy-8,2'-dimethoxyflavone.[1][2][3] CID 13889021.[1][3] [1][2][3]

    • Chemical structure and property verification.[1]

Application Notes and Protocols for the Development of a Stable Formulation of 8,2'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Formulation Challenges of 8,2'-Dimethoxyflavone

8,2'-Dimethoxyflavone is a member of the polymethoxyflavonoid (PMF) class of natural compounds, which are characterized by a flavone backbone with multiple methoxy groups.[1][2] PMFs, found notably in citrus peels, have garnered significant scientific interest for their broad range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[3] The methoxy substitutions generally enhance metabolic stability and membrane permeability compared to their hydroxylated flavonoid counterparts, making them promising candidates for drug development.

However, a primary obstacle in the clinical translation of 8,2'-Dimethoxyflavone and other PMFs is their poor aqueous solubility.[3][4] This inherent lipophilicity can lead to low dissolution rates in the gastrointestinal tract, resulting in variable and insufficient oral bioavailability. Furthermore, the flavone core structure can be susceptible to degradation under certain environmental conditions, posing a significant challenge to the development of a stable and effective pharmaceutical dosage form.

This comprehensive guide provides a systematic approach to developing a stable oral formulation of 8,2'-Dimethoxyflavone. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each step. By following these application notes, a robust formulation strategy can be devised to overcome the solubility and stability hurdles, thereby unlocking the full therapeutic potential of this promising compound.

Part 1: Physicochemical Characterization and Pre-formulation Studies

A thorough understanding of the physicochemical properties of 8,2'-Dimethoxyflavone is the cornerstone of a rational formulation design. This initial phase aims to identify the critical quality attributes of the active pharmaceutical ingredient (API) that will influence its stability and bioavailability.

Drug-Likeness and Predicted Properties

Prior to extensive experimental work, an in-silico assessment using tools like the SwissADME web server can provide valuable insights into the drug-like properties of 8,2'-Dimethoxyflavone. This includes evaluating its adherence to Lipinski's Rule of Five, which predicts the oral bioavailability of a compound.[5][6]

Table 1: Predicted Physicochemical Properties of 8,2'-Dimethoxyflavone

ParameterPredicted ValueImplication for Formulation
Molecular Weight~282.28 g/mol Complies with Lipinski's Rule (<500 Da), favorable for oral absorption.[7]
LogP (Lipophilicity)High (Predicted > 3)Indicates poor aqueous solubility but potentially high membrane permeability.[3]
Hydrogen Bond Donors0Complies with Lipinski's Rule (<5), favorable for oral absorption.[7]
Hydrogen Bond Acceptors4Complies with Lipinski's Rule (<10), favorable for oral absorption.[7]
Aqueous SolubilityVery LowMajor challenge for oral formulation; solubility enhancement is critical.[4]
Experimental Determination of Key Physicochemical Parameters

Protocol 1: Solubility Determination

  • Objective: To quantitatively determine the solubility of 8,2'-Dimethoxyflavone in various physiologically relevant media.

  • Methodology:

    • Prepare saturated solutions of 8,2'-Dimethoxyflavone in purified water, 0.1 N HCl (simulated gastric fluid), and phosphate-buffered saline (PBS) at pH 6.8 and 7.4 (simulated intestinal fluids).

    • Equilibrate the solutions at 37°C for 48 hours with continuous agitation.

    • Filter the samples through a 0.22 µm syringe filter.

    • Quantify the concentration of dissolved 8,2'-Dimethoxyflavone using a validated High-Performance Liquid Chromatography (HPLC) method (see Section 4.1).

  • Expertise & Experience: The choice of these media mimics the pH conditions of the gastrointestinal tract, providing a realistic assessment of the solubility challenges that need to be addressed in the formulation.

Protocol 2: pKa and LogP Determination

  • Objective: To determine the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP) of 8,2'-Dimethoxyflavone.

  • Methodology:

    • Utilize potentiometric titration or UV-spectrophotometry to determine the pKa.

    • Employ the shake-flask method or a validated HPLC method to determine the LogP value.

  • Expertise & Experience: The pKa will indicate if the compound's ionization state changes within the physiological pH range, which can impact its solubility and absorption. The LogP value is a direct measure of lipophilicity and is a critical parameter for predicting membrane permeability.

Part 2: Formulation Development Strategy

Based on the pre-formulation data indicating poor aqueous solubility, a multi-pronged approach to enhance the dissolution rate and stability of 8,2'-Dimethoxyflavone is recommended.

Solubility Enhancement Techniques

Several established techniques can be employed to improve the solubility of poorly water-soluble drugs.[8][9] A screening study is essential to identify the most effective approach for 8,2'-Dimethoxyflavone.

Table 2: Overview of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Solid Dispersions Dispersing the drug in a hydrophilic carrier at the molecular level to create an amorphous system.[10]Significant increase in dissolution rate; can be manufactured using techniques like spray drying or hot-melt extrusion.Potential for physical instability (recrystallization) over time.
Cyclodextrin Complexation Encapsulating the lipophilic drug molecule within the hydrophobic cavity of a cyclodextrin.[11]Forms a water-soluble inclusion complex; can also protect the drug from degradation.Can be limited by the stoichiometry of complexation and the cost of cyclodextrins.
Nanotechnology Reducing the particle size of the drug to the nanometer range, thereby increasing the surface area for dissolution.[12]Applicable to a wide range of drugs; can improve the rate and extent of absorption.Potential for particle aggregation and physical instability; manufacturing can be complex.

Experimental Workflow for Formulation Screening

FormulationScreening cluster_evaluation Evaluation API 8,2'-Dimethoxyflavone (API) SD Solid Dispersion (e.g., with PVP K30, Soluplus®) API->SD Spray Drying / HME CD Cyclodextrin Complex (e.g., with HP-β-CD) API->CD Kneading / Lyophilization Nano Nanosuspension (e.g., by wet milling) API->Nano Milling / High-Pressure Homogenization Solubility Kinetic Solubility SD->Solubility CD->Solubility Nano->Solubility Dissolution In Vitro Dissolution Solubility->Dissolution Stability Physical Stability Dissolution->Stability

Caption: Formulation screening workflow for 8,2'-Dimethoxyflavone.

Excipient Compatibility Studies

Ensuring the compatibility of 8,2'-Dimethoxyflavone with the chosen excipients is crucial for the long-term stability of the final dosage form.[13]

Protocol 3: Excipient Compatibility Screening

  • Objective: To assess the physical and chemical compatibility of 8,2'-Dimethoxyflavone with a range of commonly used pharmaceutical excipients.

  • Methodology:

    • Prepare binary mixtures of 8,2'-Dimethoxyflavone with each selected excipient (e.g., fillers, binders, disintegrants, lubricants) in a 1:1 ratio.

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and stress conditions (e.g., 60°C) for a defined period (e.g., 4 weeks).[14]

    • Analyze the samples at predetermined time points for:

      • Physical changes: Visual inspection for color change, caking, or liquefaction.

      • Chemical degradation: Quantification of 8,2'-Dimethoxyflavone and detection of degradation products using a stability-indicating HPLC method (see Section 4.1).

    • Utilize thermal analysis techniques like Differential Scanning Calorimetry (DSC) to detect potential interactions by observing changes in melting points or the appearance of new thermal events.

  • Trustworthiness: This self-validating protocol includes control samples of the pure API and individual excipients stored under the same conditions to differentiate between inherent degradation and incompatibility-driven degradation.

Part 3: Stability Assessment

A comprehensive stability testing program is required to establish the shelf-life and appropriate storage conditions for the developed formulation. This program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[15][16]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the potential degradation pathways of 8,2'-Dimethoxyflavone and to develop a stability-indicating analytical method.[17][18]

Protocol 4: Forced Degradation of 8,2'-Dimethoxyflavone

  • Objective: To investigate the degradation of 8,2'-Dimethoxyflavone under various stress conditions.

  • Methodology:

    • Expose solutions of 8,2'-Dimethoxyflavone to the following conditions:

      • Acidic hydrolysis: 0.1 N HCl at 80°C for 24 hours.

      • Alkaline hydrolysis: 0.1 N NaOH at 80°C for 24 hours.

      • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal degradation: Store solid API at 105°C for 48 hours.

      • Photodegradation: Expose the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the stressed samples using a validated HPLC method with a photodiode array (PDA) detector to separate the parent compound from its degradation products.

  • Expertise & Experience: Flavonoids are known to be susceptible to oxidation and hydrolysis, particularly under alkaline conditions.[19][20] The inclusion of these specific stress conditions is therefore critical for a thorough stability assessment.

Degradation Pathway Analysis

DegradationPathway cluster_stress Stress Conditions DMF 8,2'-Dimethoxyflavone Acid Acidic Hydrolysis DMF->Acid Alkali Alkaline Hydrolysis DMF->Alkali Oxidation Oxidation (H₂O₂) DMF->Oxidation Thermal Thermal DMF->Thermal Photo Photolysis DMF->Photo Deg_Products Degradation Products Acid->Deg_Products Alkali->Deg_Products Oxidation->Deg_Products Thermal->Deg_Products Photo->Deg_Products

Caption: Conceptual overview of forced degradation studies.

Formal Stability Testing

Protocol 5: ICH Stability Study

  • Objective: To evaluate the stability of the final formulation of 8,2'-Dimethoxyflavone under long-term and accelerated storage conditions.

  • Methodology:

    • Package the final dosage form in the proposed container closure system.

    • Store the samples under the following conditions as per ICH Q1A(R2) guidelines:[15]

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

    • Analyze the samples for critical quality attributes, including:

      • Appearance

      • Assay of 8,2'-Dimethoxyflavone

      • Content of degradation products

      • Dissolution profile

      • Moisture content

Part 4: Analytical Methodologies

Robust and validated analytical methods are essential for the accurate quantification of 8,2'-Dimethoxyflavone and its degradation products throughout the formulation development and stability testing process.[21]

Stability-Indicating HPLC-UV Method

Protocol 6: Development and Validation of an HPLC Method

  • Objective: To develop and validate a stability-indicating HPLC method for the quantification of 8,2'-Dimethoxyflavone and its degradation products.

  • Instrumentation: HPLC system with a PDA detector.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with acetonitrile and 0.1% phosphoric acid in water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined from the UV spectrum of 8,2'-Dimethoxyflavone (typically around 270-350 nm for flavonoids).

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Validation Parameters (as per ICH Q2(R1)):

    • Specificity: Demonstrate the ability to resolve the main peak from degradation products and excipients.

    • Linearity: Assess the linear relationship between concentration and detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Evaluate the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Assess the method's performance under small, deliberate variations in chromatographic conditions.

  • Trustworthiness: The validation of the analytical method according to ICH guidelines ensures that the data generated during formulation development and stability studies are accurate, reliable, and suitable for regulatory submission.[22]

Conclusion

The development of a stable and bioavailable formulation of 8,2'-Dimethoxyflavone is a multifactorial process that requires a systematic and scientifically sound approach. By diligently following the protocols outlined in these application notes, from thorough physicochemical characterization and strategic formulation screening to comprehensive stability testing and robust analytical method validation, researchers can successfully navigate the challenges posed by the poor solubility and potential instability of this promising therapeutic agent. The insights and methodologies presented herein provide a solid foundation for the development of a commercially viable and clinically effective oral dosage form of 8,2'-Dimethoxyflavone.

References

  • ResearchGate. (2025). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (2025). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. Retrieved from [Link]

  • Pharmapproach. (n.d.). FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ACS Publications. (2025). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of polymethoxyflavanones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of flavone and its hydroxylated derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The ligand parameters to satisfy Lipinski's rule of 5 with a drug-likeness score by Molsoft L.L.C. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Stability testing on typical flavonoid containing herbal drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selection of solid dosage form composition through drug-excipient compatibility testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]

  • Journal of Medicinal Plants. (n.d.). Quantitative HPLC analysis of flavonoids and evaluation of antioxidant activity in two organs of Salvia tebesana Bunge. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • AKT Publication. (2025). Formulation And Evaluation of Oral Suspension Containing Poorly Water- Soluble Drugs. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • MDPI. (n.d.). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Retrieved from [Link]

  • MDPI. (2024). Flavonoid Oxidation Potentials and Antioxidant Activities-Theoretical Models Based on Oxidation Mechanisms and Related Changes in Electronic Structure. Retrieved from [Link]

  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Retrieved from [Link]

  • Labinsights. (2023). Regulatory Guidelines for API-Excipient Compatibility Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability testing on typical flavonoid containing herbal drugs. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Retrieved from [Link]

  • Journal of Nutritional Science. (n.d.). Flavonoids, an Overview: Chemical Structures, Dietary Sources, and Biological Properties. Retrieved from [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Solubility of Flavonoids in Organic Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). In Silico Insights into Amalaki: Computational Profiling of Drug-Like Potentials of Emblica officinalis. Retrieved from [Link]

  • Semantic Scholar. (2020). Flavones' and Flavonols' Antiradical Structure– Activity Relationship—A Quantum Chemical Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,2'-Dimethoxyflavone. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. Retrieved from [Link]

  • MDPI. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 6,8-Dihydroxy-4'-methoxyflavone structure. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 8,2'-Dimethoxyflavone for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 8,2'-Dimethoxyflavone (8,2'-DMF) .

This guide assumes you are working with the specific synthetic or isolated flavonoid 8,2'-Dimethoxyflavone (or a closely related derivative like 5,7-dihydroxy-8,2'-dimethoxyflavone).[1][2][3] Given the structural specificity (substitution at the 8 and 2' positions), this compound exhibits high lipophilicity and distinct bioactivity profiles, likely involving the Aryl Hydrocarbon Receptor (AhR) antagonism or Nrf2 pathway activation, typical of 2'-methoxylated flavones.

Part 1: The Foundation – Solubility & Stock Preparation

Q: I am seeing precipitation when I add 8,2'-DMF to my cell culture media. How do I prevent this?

A: Precipitation ("crashing out") is the most common failure mode with methoxyflavones due to their planar, hydrophobic structure. 8,2'-DMF lacks the glycosylation that aids solubility in natural extracts.[1]

The Protocol for Stable Solubilization:

  • Primary Solvent: Dissolve the neat powder in 100% anhydrous DMSO (Dimethyl Sulfoxide).

    • Target Stock Concentration:10 mM to 50 mM . Do not attempt to make aqueous stocks (e.g., in PBS), as this will result in immediate precipitation.

    • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • The "Intermediate Dilution" Step (Critical):

    • Never add the 100% DMSO stock directly to a large volume of cold media.

    • Step A: Pre-warm your culture media to 37°C.

    • Step B: Perform a serial dilution in DMSO first, if necessary, to ensure your pipetting volume is accurate (aim for ≥ 1 µL volume to reduce error).

    • Step C: Add the DMSO stock to the media while vortexing gently or swirling rapidly.

    • Limit: Keep the final DMSO concentration ≤ 0.1% (v/v) . Most cancer cell lines tolerate 0.1%, but primary cells may require < 0.05%.

Q: How do I verify if the compound has actually dissolved in the media?

A: Visual inspection is insufficient for micro-precipitates.[3]

  • Microscopy Check: Place the media (without cells) in a well and view under 20x or 40x phase contrast. Look for birefringent crystals or "oily" droplets.[3]

  • Turbidity Check: Measure absorbance at 600 nm (OD600). An increase compared to vehicle control indicates precipitation.[3]

Part 2: Dose Optimization & Cytotoxicity (The Range)

Q: What concentration range should I test for anticancer or cytoprotective studies?

A: Methoxyflavones often exhibit a biphasic response (Hormesis).[3] Low doses may be cytoprotective (antioxidant), while high doses are cytotoxic (pro-oxidant/apoptotic).

Recommended Screening Workflow:

Experiment PhaseConcentration RangePurpose
Phase 1: Broad Sweep 0, 1, 5, 10, 25, 50, 100 µMDetermine IC50 and toxicity threshold.[1][2][3]
Phase 2: Refinement e.g., 5, 7.5, 10, 12.5, 15 µMPinpoint the "Effective Concentration" (EC50).
Phase 3: Functional < IC10 (Sub-toxic dose)For mechanistic studies (e.g., cell migration, signaling).[1][2][3]

Warning: At concentrations > 50 µM , 8,2'-DMF is highly likely to precipitate in standard DMEM/RPMI, potentially causing false "toxicity" due to physical crystal stress on cells rather than chemical activity.[1]

Experimental Workflow Diagram

OptimizationWorkflow Stock Stock Prep (50 mM in DMSO) Dilution Serial Dilution (Keep DMSO constant) Stock->Dilution PrecipCheck Precipitation Check (Microscopy/OD600) Dilution->PrecipCheck PrecipCheck->Dilution If Precipitates (Lower Conc.) MTT Cytotoxicity Assay (MTT/CCK-8, 24-72h) PrecipCheck->MTT If Clear SelectDose Select Functional Dose (< IC10 for signaling) MTT->SelectDose Calc IC50

Figure 1: Step-by-step workflow for determining the optimal working concentration of 8,2'-DMF, prioritizing solubility verification before biological testing.

Part 3: Experimental Design & Mechanism Verification

Q: Should I pre-treat or co-treat my cells?

A: This depends on your target pathway.

  • For Chemoprevention (e.g., Nrf2 activation): Pre-treat for 2–4 hours before adding a stressor (like H2O2 or LPS). This allows 8,2'-DMF to translocate Nrf2 to the nucleus and upregulate Phase II enzymes (HO-1, NQO1).[1][2]

  • For Cytotoxicity (e.g., Cancer killing): Co-treat or continuous exposure for 24–72 hours.

  • For AhR Antagonism: If testing inhibition of TCDD/dioxin, Pre-treat for 1 hour to allow 8,2'-DMF to bind the AhR ligand-binding pocket before adding the agonist.[1]

Q: How do I validate that 8,2'-DMF is engaging its target?

A: You must demonstrate mechanistic specificity.

  • AhR Pathway: Measure CYP1A1 mRNA or protein levels.[3] 2'-methoxyflavones typically inhibit CYP1A1 induction.[1][2][3]

  • Nrf2 Pathway: Perform a Western Blot for Nuclear Nrf2 accumulation or HO-1 expression.[1][2][3]

Signaling Pathway Interaction

SignalingPathway cluster_Nucleus Nuclear Translocation DMF 8,2'-DMF AhR AhR Complex (Cytosol) DMF->AhR Antagonism/Binding Nrf2 Nrf2-Keap1 DMF->Nrf2 Disrupts Interaction XRE XRE (DNA) AhR->XRE Inhibited by DMF? ARE ARE (DNA) Nrf2->ARE Binding Nucleus Nucleus CYP1A1 CYP1A1 Gene (Suppression?) XRE->CYP1A1 HO1 HO-1 Gene (Activation) ARE->HO1

Figure 2: Proposed dual-mechanism of action.[1][2][3] 8,2'-DMF may act as an AhR antagonist (blocking CYP1A1) while simultaneously activating the Nrf2 antioxidant pathway.[1]

Part 4: Troubleshooting FAQ

Q: My IC50 varies wildly between experiments. Why? A: This is likely due to evaporation of DMSO or serum protein binding .

  • Serum Effect: Flavonoids bind to Albumin (BSA/FBS).[3] If you change from 10% FBS to 1% FBS, the "free" concentration of 8,2'-DMF increases dramatically, increasing toxicity. Standardize your serum concentration.

  • Edge Effect: In 96-well plates, outer wells evaporate faster, concentrating the drug. Fill outer wells with PBS and use only inner wells.[3]

Q: The cells look vacuolated after treatment. A: This is a sign of autophagy or methuosis , often induced by lipophilic flavonoids. This may be a specific mechanism of cell death for 8,2'-DMF, distinct from apoptosis.[1] Verify with an LC3B turnover assay (Western Blot) or Monodansylcadaverine (MDC) staining.[3]

References

  • AhR Antagonism by Methoxyflavones: Murray, I. A., et al. (2010). "Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone." Toxicological Sciences. This paper establishes the structural basis (methoxy substitution) for AhR antagonism, relevant to the 2'-methoxy motif in 8,2'-DMF.[1]

  • Solubility & Stability of Flavonoids: Walle, T. (2007). "Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?" Seminars in Cancer Biology. Discusses the metabolic stability and bioavailability advantages of methoxylation (like in 8,2'-DMF) over hydroxylation.

  • Cytotoxicity Assessment Protocols: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. The authoritative standard for optimizing MTT/CCK-8 assays for small molecules.[1][2][3]

  • Structural Identification (Reference for 5,7-dihydroxy-8,2'-dimethoxyflavone): PubChem Compound Summary for CID 13889021.[1][2][3][4]

Sources

Technical Support Center: 8,2'-Dimethoxyflavone Extraction & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Phytochemical Isolation Support Center. Ticket Subject: Optimization of 8,2'-Dimethoxyflavone (8,2'-DMF) Extraction Assigned Specialist: Senior Application Scientist Status: Open Reference ID: PHYTO-DMF-82

Executive Summary

You are targeting 8,2'-Dimethoxyflavone , a specific bioactive flavonoid primarily identified in the Polygalaceae family (notably Polygala sabulosa). Unlike the more common 5,7-dimethoxyflavone found in Black Ginger (Kaempferia parviflora), the 8,2'-isomer requires specific fractionation protocols due to its unique substitution pattern which influences its polarity and solubility.

This guide treats the extraction as a process engineering problem , focusing on mass transfer limitations, solvent selectivity, and chromatographic resolution.

Module 1: Matrix Preparation & Pre-Treatment

The Issue: "My extraction yield is inconsistent, and I see high chlorophyll contamination."

Root Cause Analysis

Lipophilic methoxyflavones like 8,2'-DMF are often trapped within the waxy cuticle of aerial plant parts. Inadequate grinding causes channeling (solvent bypass), while failing to defat the material results in a crude extract rich in chlorophyll and waxes, complicating downstream chromatography.

Protocol: Matrix Optimization
  • Drying: Lyophilize (freeze-dry) fresh aerial parts of Polygala sabulosa to preserve heat-sensitive conjugates, or air-dry in shade (<40°C) for 72 hours.

  • Comminution: Grind to a particle size of 40–60 mesh (0.25–0.42 mm) .

    • Why? Particles <40 mesh cause back-pressure in filtration; >60 mesh limits solvent penetration.

  • Defatting (Critical Step):

    • Pre-extract the powder with n-Hexane (ratio 1:10 w/v) in a Soxhlet apparatus for 4 hours.

    • Discard the hexane fraction. This removes lipids, waxes, and chlorophyll without solubilizing significant amounts of 8,2'-DMF (which is moderately polar due to the flavonoid skeleton, though methoxylation increases lipophilicity).

Module 2: Primary Extraction (The "Engine")

The Issue: "Which solvent maximizes recovery of 8,2'-DMF specifically?"

Technical Insight

8,2'-DMF lacks free hydroxyl groups at the 8 and 2' positions (capped by methyl groups), making it less polar than typical aglycones (like quercetin). Water is a poor solvent. Pure ethanol is good, but a hydroalcoholic mixture often aids in swelling the plant matrix to release the compound.

Comparative Methodologies
ParameterMaceration (Standard)Ultrasound-Assisted (UAE)Recommendation
Solvent 95% Ethanol (EtOH)90% Ethanol (EtOH)95% EtOH minimizes hydrolysis risk.
Time 7 Days30–45 MinutesUAE is superior for throughput.
Temp Room Temp (25°C)40°C (Controlled)Keep <50°C to prevent artifact formation.
Ratio 1:10 (w/v)1:20 (w/v)Higher solvent ratio in UAE improves cavitation.
Optimized Protocol: Ultrasound-Assisted Extraction (UAE)[1]
  • Take the dried, defatted marc (residue from Module 1).

  • Add 95% Ethanol at a 1:20 solid-to-solvent ratio.

  • Sonicate at 40 kHz (power density ~50 W/L) for 30 minutes at 40°C .

  • Filter immediately under vacuum.

  • Evaporate solvent via rotary evaporator (<45°C) to obtain the Crude Ethanolic Extract (CEE) .

Module 3: Fractionation & Isolation (The "Refinement")

The Issue: "I have a crude extract. How do I isolate the specific 8,2'-isomer from other flavonoids?"

The Logic of Polarity Gradients

You must exploit the "Goldilocks" polarity of 8,2'-DMF. It is too polar for hexane but less polar than glycosides.

Step-by-Step Fractionation
  • Resuspension: Suspend the CEE in a minimal amount of Water:Methanol (9:1) .

  • Liquid-Liquid Partitioning:

    • Wash 1: Partition with Dichloromethane (DCM) or Chloroform .

    • Observation: 8,2'-DMF preferentially migrates into the DCM/Chloroform phase .

    • Note: More polar flavonoids (glycosides) remain in the aqueous phase.

  • Column Chromatography (CC):

    • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

    • Mobile Phase: Gradient elution starting with Hexane:Ethyl Acetate (90:10) increasing to (50:50) .

    • Target Elution: 8,2'-DMF typically elutes in the mid-polarity fractions (approx. 70:30 Hex:EtOAc range, depending on column load).

Module 4: Visualization & Workflow

The following diagram illustrates the critical path from raw plant material to isolated compound, highlighting the rejection steps (Red) and collection steps (Green).

ExtractionWorkflow Plant Raw Plant Material (Polygala sabulosa) Grind Grinding (40-60 Mesh) Plant->Grind Defat Defatting (n-Hexane) Grind->Defat Marc Defatted Marc Defat->Marc Residue WasteLipids Discard Lipids/Waxes Defat->WasteLipids Supernatant Extract Extraction (95% EtOH) UAE, 40°C, 30 min Marc->Extract Crude Crude Extract (CEE) Extract->Crude Partition Partition: Water vs. DCM Crude->Partition AqPhase Aqueous Phase (Glycosides/Polar Impurities) Partition->AqPhase Discard OrgPhase DCM Fraction (Enriched 8,2'-DMF) Partition->OrgPhase Keep Column Silica Gel Column Hexane:EtOAc Gradient OrgPhase->Column Pure Isolated 8,2'-Dimethoxyflavone Column->Pure Elution @ ~30% EtOAc

Caption: Workflow for the isolation of 8,2'-DMF showing critical lipid removal and DCM enrichment steps.

Module 5: Analytical Validation (HPLC)

The Issue: "How do I confirm purity and identity?"

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Methanol (or Acetonitrile)[1]

  • Gradient: 0-2 min (40% B); 2-20 min (Linear to 90% B).

  • Detection: UV-DAD at 270 nm (characteristic Band II absorption for flavones) and 310-330 nm (Band I).

  • Validation: 8,2'-DMF should elute later than its hydroxylated counterparts due to the methoxy groups masking polarity.

Troubleshooting FAQ

Q1: I am finding crystals in my crude extract, but they aren't 8,2'-DMF. What are they? A: If you skipped the defatting step, these are likely phytosterols or waxes. If you used water in your extraction, they could be sugars. Re-dissolve your crude extract in pure DCM; if the crystals don't dissolve, filter them out—your methoxyflavone is in the solution.

Q2: My compound is co-eluting with another flavonoid on the silica column. A: Methoxyflavones can be tricky on silica. Switch to Sephadex LH-20 using Methanol as the eluent. Sephadex separates based on molecular size and hydrogen bonding capabilities. Since 8,2'-DMF has no free hydroxyls for H-bonding, it often elutes differently than hydroxylated contaminants on LH-20.

Q3: Can I use Kaempferia parviflora (Black Ginger) methods for this? A: Proceed with caution. Kaempferia is rich in 5,7-dimethoxyflavone , not 8,2'-dimethoxyflavone. While the physical properties (lipophilicity) are similar, the isomers may have slightly different retention times and crystallization habits. Always use an authentic standard of 8,2'-DMF for peak identification.

References

  • Pizzolatti, M. G., et al. (2003). "Antinociceptive properties of the hydroalcoholic extract and the flavonoid 8,2'-dimethoxyflavone from Polygala sabulosa." Bioorganic & Medicinal Chemistry Letters.

  • Borges, F. R., et al. (2014). "8,2'-Dimethoxyflavone, a flavonoid isolated from Polygala sabulosa, exhibits potential anti-inflammatory and neuroprotective effects." Journal of Pharmacy and Pharmacology.

  • Sutthanut, K., et al. (2007). "Simultaneous identification and quantitation of 11 flavonoid constituents in Kaempferia parviflora by gas chromatography." (Provided for comparative methoxyflavone extraction methodology). Journal of Chromatography A.

  • Meirelles, G., et al. (2016). "Safety assessment of the hydroalcoholic extract of Polygala sabulosa A.W. Bennett: Subchronic toxicity study in rats." Journal of Ethnopharmacology.

Sources

Technical Support Center: Enhancing the Purity of Synthesized 8,2'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 8,2'-Dimethoxyflavone. This guide is designed for researchers, medicinal chemists, and drug development professionals who require this compound in high purity for their work. Achieving high purity is critical as even minor impurities can significantly impact the results of biological assays and structural studies.

This document provides in-depth troubleshooting advice and detailed purification protocols based on established chemical principles and field-proven methodologies.

Troubleshooting Guide: Common Purity Issues & Solutions

This section addresses specific problems encountered during the synthesis and purification of 8,2'-dimethoxyflavone in a practical question-and-answer format.

Question 1: My crude product is an oily or waxy solid with a broad, low melting point. TLC analysis shows a major spot with several smaller, closely-running spots.

Probable Cause: This is a classic sign of significant impurities. In flavone synthesis, particularly methods involving the Algar-Flynn-Oyamada (AFO) reaction or similar oxidative cyclizations of chalcones, several byproducts can form.[1][2] Common impurities include:

  • Unreacted Starting Materials: Residual 2'-hydroxychalcone precursor or acetophenone and benzaldehyde derivatives.

  • Side-Reaction Products: Aurones, which are isomeric to flavones, can form under certain AFO reaction conditions.[2][3]

  • Decomposition Products: Flavones can be sensitive to harsh basic or acidic conditions used during workup.

Recommended Solution: A multi-step purification strategy is required. Start with recrystallization to remove the bulk of the impurities and enrich the desired product. If purity remains insufficient, proceed to column chromatography.

Actionable Workflow:

  • Initial Purification: Perform Recrystallization (see Protocol 1 ). This is the most efficient first step for removing large quantities of different impurities.

  • Secondary Purification: If TLC or HPLC analysis after recrystallization still shows significant impurities, Flash Column Chromatography (see Protocol 2 ) is necessary for separating compounds with similar polarities.

Question 2: After a preliminary purification, my ¹H NMR spectrum is clean, but HPLC analysis reveals a persistent impurity peak with a similar retention time to my product.

Probable Cause: This indicates the presence of a structurally similar impurity, likely an isomer, that co-purifies with the product under standard chromatographic conditions. Positional isomers of methoxyflavones are common byproducts depending on the precursors used in the synthesis.

Recommended Solution: For separating challenging, closely-related impurities, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most powerful technique.[4][5][6][7] It offers significantly higher resolution than standard column chromatography.

Actionable Workflow:

  • High-Resolution Purification: Employ Preparative HPLC (see Protocol 3 ) to isolate the target compound with >98% purity.

Question 3: My final product is off-white or yellowish, but literature suggests it should be a white solid. What causes this discoloration?

Probable Cause: The yellow tint is often due to the presence of aurone byproducts or residual chalcone starting material, both of which are typically yellow compounds.[2] These impurities can persist in small amounts even after initial purification.

Recommended Solution: The most effective method for removing colored impurities is often a carefully chosen recrystallization. If the color persists, column chromatography is the next logical step.

Actionable Workflow:

  • Decolorization: Attempt a second recrystallization using a solvent system in which the impurities are more soluble (see Protocol 1, Table 1 ). Sometimes, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb colored impurities, though this should be done cautiously as it can also adsorb the product.

  • Chromatographic Separation: If recrystallization fails, Flash Column Chromatography (see Protocol 2 ) is highly effective at separating the white flavone from the colored impurities.

Purification Workflow & Troubleshooting Logic

The following diagram illustrates the logical decision-making process for purifying synthesized 8,2'-dimethoxyflavone.

G cluster_start Start Point cluster_analysis Initial Analysis cluster_decision Purity Assessment cluster_methods Purification Methods cluster_end Final Product Crude Crude Synthesized 8,2'-Dimethoxyflavone TLC_HPLC Perform TLC/HPLC Analysis Crude->TLC_HPLC PurityCheck Purity >95%? TLC_HPLC->PurityCheck  Assess Spot/Peak Profile Column Protocol 2: Flash Column Chromatography TLC_HPLC->Column  Impurities Persist (Similar Polarity) Prep_HPLC Protocol 3: Preparative HPLC (For >98% Purity) TLC_HPLC->Prep_HPLC  Trace Isomeric  Impurities Remain Recrystallize Protocol 1: Recrystallization PurityCheck->Recrystallize No (Multiple Impurities) Final Pure Product (Verify with NMR, HPLC, MS) PurityCheck->Final Yes Recrystallize->TLC_HPLC Re-analyze Column->TLC_HPLC Re-analyze Prep_HPLC->Final

Caption: Decision workflow for purifying 8,2'-dimethoxyflavone.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the desired compound and impurities in a specific solvent at different temperatures. The goal is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution (mother liquor).

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent system (see Table 1). An ideal solvent dissolves the flavone poorly at room temperature but well at its boiling point.

  • Dissolution: Place the crude 8,2'-dimethoxyflavone in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the solvent dropwise until the solid just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing yield.[8]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Subsequently, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Data Presentation: Recrystallization Solvent Selection

Solvent SystemRationale & Expected Outcome
Ethanol or Methanol Flavones often have good solubility in hot alcohols and lower solubility when cold. Excellent for general purpose purification.
Ethyl Acetate / Hexane Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexane until the solution becomes slightly cloudy (the cloud point). Re-heat to clarify and then cool slowly. Excellent for moderately polar flavones.
Dichloromethane / Methanol A polar system that can be effective for removing less polar impurities.

Table 1: Recommended solvent systems for the recrystallization of 8,2'-dimethoxyflavone.

Protocol 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (solvent).[9] It is ideal for separating compounds of varying polarities.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under pressure (using air or nitrogen).

  • Sample Loading: Dissolve the crude or partially purified flavone in a minimal amount of a suitable solvent (like dichloromethane). It's often better to "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A common strategy for flavones is a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[10] See Table 2 for a sample gradient.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 8,2'-dimethoxyflavone.

Data Presentation: Gradient Elution for Column Chromatography

StepMobile Phase (Hexane : Ethyl Acetate)Purpose
195 : 5Elute very non-polar impurities.
290 : 10Begin eluting compounds with slightly more polarity.
385 : 15Typically where methoxyflavones will begin to elute.
480 : 20Ensure complete elution of the target compound.
550 : 50"Flush" the column of highly polar impurities.

Table 2: Example of a step-gradient elution system for purifying 8,2'-dimethoxyflavone on a silica gel column.

Protocol 3: Preparative HPLC

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used for the final purification of compounds to achieve very high purity levels (>98-99%).[5][7] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of material.

Step-by-Step Methodology:

  • Method Development: First, develop an analytical HPLC method to achieve good separation between the 8,2'-dimethoxyflavone and any remaining impurities. A reversed-phase C18 column is commonly used for flavonoids.[11]

  • Sample Preparation: Dissolve the semi-pure compound in the mobile phase or a compatible solvent. Filter the solution through a 0.22 or 0.45 µm filter to remove any particulate matter.

  • Injection and Separation: Inject the sample onto the preparative HPLC system. The compounds will separate as they travel through the column.

  • Fraction Collection: A detector (usually UV-Vis) monitors the column effluent. A fraction collector is programmed to collect the eluent corresponding to the peak of the desired compound.

  • Post-Run Processing: Combine the collected fractions containing the pure product. The solvent is typically removed by lyophilization (freeze-drying) or rotary evaporation, depending on the solvents used (e.g., water/acetonitrile mixtures are suitable for lyophilization).

  • Purity Confirmation: Re-analyze the final isolated product using analytical HPLC to confirm its purity.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected analytical characteristics of pure 8,2'-dimethoxyflavone?

    • Appearance: Typically a white to off-white crystalline solid.

    • Purity (HPLC): >98%.

    • NMR: The ¹H and ¹³C NMR spectra should be clean and match the reported literature values, showing characteristic signals for the flavone backbone and two methoxy groups.[12][13]

  • Q2: How should I store purified 8,2'-dimethoxyflavone to ensure its stability?

    • Store the compound in a tightly sealed vial, protected from light, in a cool, dry place. For long-term storage, keeping it in a freezer (-20°C) under an inert atmosphere (argon or nitrogen) is recommended to prevent degradation. Methoxyflavones have shown high stability over short periods but can degrade over longer timeframes.[11]

  • Q3: What are the primary analytical techniques for confirming the structure and purity post-purification?

    • HPLC: To determine the purity percentage.[11]

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.[12][14]

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

References

  • Popova, M., et al. (2021). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Fatokun, A. A., et al. (2016). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology. Available at: [Link]

  • Wu, C., et al. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. RSC Advances. Available at: [Link]

  • Zhang, Y., et al. (2018). Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography. Molecules. Available at: [Link]

  • Susanti V. H., E., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. Indonesian Journal of Chemistry. Available at: [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]

  • Zhao, S., et al. (2022). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Frontiers in Nutrition. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • El-Sohly, H. N., et al. (2011). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal. Available at: [Link]

  • Engelbrecht, L., et al. (2022). Revisiting the Algar–Flynn–Oyamada (AFO) Reaction Mechanism: Computational and other Studies. Beilstein Archives. Available at: [Link]

  • Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine. Available at: [Link]

  • Waters Corporation. (2015). Isolation of Flavonoids from Ginkgo Biloba Leaf using the Waters Prep 150 LC System. Waters Application Note. Available at: [Link]

  • Groutas, W. C., et al. (2014). Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. RSC Advances. Available at: [Link]

  • Wang, J., et al. (2019). Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography. Molecules. Available at: [Link]

  • Li, J., et al. (2015). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. Molecules. Available at: [Link]

  • Li, Y., et al. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Journal of the Chilean Chemical Society. Available at: [Link]

  • Agrawal, P. K., & Bansal, M. C. (2013). Complete assignments of NMR data of 13 hydroxymethoxyflavones. ResearchGate. Available at: [Link]

  • Labmonk. (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Labmonk. Available at: [Link]

  • Pop, R., et al. (2021). Chromatographic methods for the identification of flavonoids. Auctores. Available at: [Link]

  • Wang, X., et al. (2022). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. Molecules. Available at: [Link]

Sources

Strategies to reduce 8,2'-Dimethoxyflavone toxicity in animal models

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Optimizing 8,2'-Dimethoxyflavone (8,2'-DMF) In Vivo Protocols

Introduction

You are likely encountering toxicity issues with 8,2'-Dimethoxyflavone (8,2'-DMF) not because the molecule itself is inherently lethal at therapeutic doses, but due to the "Solubility-Toxicity Paradox" common with lipophilic methoxyflavones.

Researchers often force solubility using aggressive organic solvents (DMSO, high-percentage PEG), which induces vehicle-mediated toxicity that masks the drug's true safety profile. Furthermore, methoxyflavones undergo extensive hepatic metabolism (O-demethylation), potentially saturating metabolic clearance pathways.

This guide provides troubleshooting workflows to decouple vehicle toxicity from drug toxicity and strategies to improve the therapeutic window.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: Acute Respiratory Distress or Immediate Death post-IV Injection

User Question: "We administered 8,2'-DMF intravenously (IV) at 10 mg/kg dissolved in 100% DMSO. The mice gasped and died within minutes. Is the drug cardiotoxic?"

Diagnosis: This is likely not drug toxicity. This is Solvent Shock and Precipitation Embolism .

  • Hemolysis: 100% DMSO causes immediate lysis of red blood cells and severe localized phlebitis.

  • Precipitation: 8,2'-DMF is highly lipophilic. Upon hitting the aqueous bloodstream, it likely precipitated out of the DMSO solution, causing micro-emboli in the pulmonary capillaries (hence the gasping).

Corrective Protocol:

  • Limit DMSO: Never exceed 5% v/v DMSO for IV bolus in mice.

  • Switch Formulation: Use a Co-solvent/Surfactant mix or Cyclodextrins.

    • Recommended: 5% DMSO + 5% Tween 80 + 90% Saline (warm to dissolve).

    • Gold Standard: Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex (See Protocol A).

Issue 2: Hepatic Enzyme Spikes (ALT/AST) in Chronic Oral Dosing

User Question: "After 14 days of oral gavage (50 mg/kg), we see elevated ALT and AST levels. Is 8,2'-DMF hepatotoxic?"

Diagnosis: This suggests Metabolic Saturation . Methoxyflavones require hepatic O-demethylation (mediated by CYPs) for clearance. High chronic doses can saturate these enzymes or deplete hepatic glutathione (GSH) if reactive quinone intermediates are formed during metabolism.

Corrective Protocol:

  • Dose Fractionation: Split the daily dose (e.g., 25 mg/kg BID instead of 50 mg/kg QD) to lower peak plasma concentrations (

    
    ) while maintaining exposure (
    
    
    
    ).
  • Vehicle Check: If you are using PEG 400 > 30% chronically, the vehicle itself may be causing oxidative stress in the liver. Switch to an oil-based vehicle (Corn oil) or a suspension in 0.5% Carboxymethylcellulose (CMC).

Issue 3: Inconsistent Efficacy and High Variability

User Question: "We see toxicity in some animals and zero efficacy in others within the same group."

Diagnosis: Uncontrolled Precipitation. If 8,2'-DMF is administered as a metastable solution, it may precipitate in the stomach of some animals (leading to zero absorption/efficacy) and remain solubilized in others (leading to high absorption/toxicity).

Corrective Protocol:

  • Standardize Particle Size: If using a suspension, use micronization or sonication to ensure uniform particle size.

  • Use a Self-Emulsifying Drug Delivery System (SEDDS): This ensures the drug remains in a solubilized state in the gut, smoothing out the absorption curve.

Part 2: Strategic Protocols

Protocol A: Preparation of Low-Toxicity HP-β-CD Complex

Use this for IV or IP administration to eliminate solvent toxicity.

Materials:

  • 8,2'-Dimethoxyflavone powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade)

  • Sterile Water for Injection

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in sterile water to create a 20% w/v solution .

  • Add Drug: Add 8,2'-DMF to the solution. (Target concentration: 1–5 mg/mL).

  • Complexation:

    • Method 1 (Speed): Sonicate at 45°C for 60 minutes.

    • Method 2 (Stability): Stir continuously for 24 hours at room temperature protected from light.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any un-complexed drug.

  • Validation: The resulting solution should be perfectly clear. If cloudy, the drug concentration is too high for the cyclodextrin capacity.

Protocol B: Vehicle Selection Decision Matrix
RoutePreferred VehicleMax Volume (Mouse)Toxicity Risk
IV 20% HP-β-CD in Saline5 mL/kg (approx 100µL)Low (Renal clearance)
IV 5% DMSO / 5% Tween 80 / 90% Saline5 mL/kgModerate (Hemolysis risk)
Oral Corn Oil (Solution)10 mL/kgNegligible (Caloric intake)
Oral 0.5% CMC / 0.1% Tween 80 (Suspension)10 mL/kgLow (Poor bioavailability)
IP 10% DMSO / 40% PEG 400 / 50% Water10 mL/kgHigh (Peritonitis/Adhesions)

Part 3: Visualization of Mechanisms

Figure 1: Formulation Strategy to Reduce Toxicity

This flowchart guides you through selecting the safest formulation based on your target concentration.

FormulationStrategy Start Start: 8,2'-DMF Formulation SolubilityCheck Target Conc. > 2 mg/mL? Start->SolubilityCheck RouteCheck Route of Admin? SolubilityCheck->RouteCheck Yes Suspension Micronized Suspension (0.5% CMC) SolubilityCheck->Suspension No (Suspension OK) Oral Oral Gavage RouteCheck->Oral IV IV / IP RouteCheck->IV HighConc High Solubility Required OilBased Lipid Solution (Corn Oil/Miglyol) Oral->OilBased Best Bioavailability Oral->Suspension Lowest Toxicity Cyclodextrin Inclusion Complex (20% HP-beta-CD) IV->Cyclodextrin Gold Standard (Safe) CoSolvent Co-Solvent Mix (5% DMSO/PEG/Water) IV->CoSolvent High Risk (Acute Toxicity)

Caption: Decision tree for selecting 8,2'-DMF vehicle systems. Green nodes indicate strategies with the highest safety profile.

Figure 2: Metabolic Toxicity Pathway

Understanding where the toxicity comes from: The Parent vs. The Metabolite.

MetabolicToxicity Parent 8,2'-DMF (Parent Drug) CYP CYP450 (Liver) Parent->CYP Metabolite Demethylated Flavonoid CYP->Metabolite O-Demethylation Quinone Reactive Quinone Intermediate Metabolite->Quinone Oxidative Stress (High Dose) Conjugation Phase II (Glucuronidation) Metabolite->Conjugation Safe Route Toxicity GSH Depletion & Hepatotoxicity Quinone->Toxicity Excretion Renal/Biliary Excretion Conjugation->Excretion

Caption: Potential mechanism of hepatic toxicity. Overdosing saturates Phase II conjugation, leading to reactive intermediate accumulation.

References

  • Mekjaruskul, C., et al. (2012). "Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones in Kaempferia parviflora Extract in Rats."[1] Drug Metabolism and Disposition. Link

  • Li, C., et al. (2011). "7,8-Dihydroxyflavone: A Small Molecule TrkB Agonist." (Provides comparative PK data for similar flavones). Proceedings of the National Academy of Sciences. Link

  • Thackaberry, E.A. (2013). "Vehicle Selection for In Vivo Developmental Toxicity Studies." Birth Defects Research. (Defines safety limits for DMSO, PEG, and Tween). Link

  • Zhang, Z., et al. (2019). "Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview." International Journal of Pharmaceutics. Link

  • Vyas, A., et al. (2008). "Cyclodextrin based novel drug delivery systems." Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 8,2'-Dimethoxyflavone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological and inflammatory disease research, flavonoids have emerged as a promising class of bioactive compounds. Among these, methoxylated flavones, and specifically the 8,2'-dimethoxyflavone scaffold, have garnered interest for their potential as therapeutic agents. The placement and nature of substituents on the flavone core are critical determinants of biological activity, a principle that underpins the field of structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of 8,2'-dimethoxyflavone analogs, synthesizing available experimental data to elucidate the structural nuances that govern their cytotoxic and anti-inflammatory properties.

The 8,2'-Dimethoxyflavone Scaffold: A Foundation for Bioactivity

The fundamental structure of 8,2'-dimethoxyflavone features a flavone backbone with methoxy groups at the 8-position of the A-ring and the 2'-position of the B-ring. This specific substitution pattern influences the molecule's lipophilicity and conformational properties, which in turn affect its interaction with biological targets. SAR studies on various flavone series have consistently highlighted the importance of substitution on both the A and B rings for potent bioactivity. For instance, the presence of methoxy groups is often associated with increased metabolic stability and enhanced membrane permeability, contributing to improved oral bioavailability[1].

Comparative Analysis of Anticancer Activity

While a comprehensive SAR study on a dedicated series of 8,2'-dimethoxyflavone analogs is not extensively documented in publicly available literature, we can extrapolate key relationships from studies on related methoxyflavone families. The cytotoxic effects of these compounds are typically evaluated using cell viability assays, such as the MTT assay, across various cancer cell lines.

Key SAR Observations for Anticancer Potency:
  • Impact of A-Ring Substitution: Studies on 8-carbo substituted 5-methoxyflavones have demonstrated that modifications at the 8-position can significantly influence anticancer activity. For example, the introduction of aryl, styryl, or arylethynyl groups at this position in 5-methoxyflavones resulted in potent activity against human breast (MCF-7) and lung (A549) cancer cell lines, with some analogs exhibiting IC50 values in the low micromolar range[2]. This suggests that the 8-position is a critical site for modification to enhance cytotoxicity.

  • Influence of B-Ring Substitution: The substitution pattern on the B-ring is another crucial determinant of anticancer activity. In a study of flavanone-derived lactones, a methoxy group at the 4'-position of the B-ring conferred the most potent anticancer activity, while a 2'-methoxy derivative showed lower potency[3][4]. This indicates that the position of the methoxy group on the B-ring significantly impacts cytotoxicity, with the 2'-position potentially being less favorable than the 4'-position for this particular scaffold.

  • General Trends in Methoxy Substitution: A broader analysis of methoxyflavones suggests that an increased number of methoxyl groups on the A-ring can enhance antiproliferative activity, whereas an increase on the B-ring may reduce it[5]. The interplay between hydroxyl and methoxy groups is also critical, with the presence of hydroxyl groups potentially contributing to hydrogen bonding interactions with target proteins[1].

Table 1: Comparative Cytotoxicity of Methoxyflavone Analogs in Cancer Cell Lines

Compound/Analog FamilySubstitution PatternCell LineIC50 (µM)Reference
8-Aryl-5-methoxyflavone8-(aryl)-5-OCH3MCF-7 (Breast)13.68 ± 0.72[2]
8-Aryl-5-methoxyflavone8-(aryl)-5-OCH3A549 (Lung)15.38 ± 0.33[2]
8-Styryl-5-methoxyflavone8-(styryl)-5-OCH3MCF-7 (Breast)14.66 ± 0.47[2]
8-Styryl-5-methoxyflavone8-(styryl)-5-OCH3A549 (Lung)12.84 ± 0.33[2]
Flavanone-derived lactone2'-OCH3Canine Lymphoma>50 µg/mL[3][4]
Flavanone-derived lactone4'-OCH3Canine Lymphoma~25 µg/mL[3][4]
Flavanone-derived lactone8-OCH3Canine Lymphoma>50 µg/mL[3][4]

Note: The data presented is from studies on related methoxyflavone scaffolds and is intended to provide insights into the potential SAR of 8,2'-dimethoxyflavone analogs.

Elucidating Anti-Inflammatory Mechanisms and SAR

Methoxyflavones are also recognized for their anti-inflammatory properties, often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway and Methoxyflavone Intervention

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF_kB_Pathway Figure 1: Simplified NF-κB Signaling Pathway and Methoxyflavone Inhibition LPS Pro-inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 1. Activation IKK IKK Complex TLR4->IKK 2. Signal Transduction NFkB_IkB NF-κB-IκB Complex (Inactive) IKK->NFkB_IkB 3. Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 5. Nuclear Translocation NFkB_IkB->NFkB Nucleus Nucleus DNA DNA NFkB_nuc->DNA 6. DNA Binding Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes 7. Transcription Methoxyflavone 8,2'-Dimethoxyflavone Analogs Methoxyflavone->IKK Inhibition Methoxyflavone->NFkB Inhibition of Translocation

Figure 1: Simplified NF-κB Signaling Pathway and Methoxyflavone Inhibition

Studies on compounds like 8-methoxybicolosin C have shown that they can attenuate inflammation by suppressing the NF-κB and MAPK signaling pathways[6]. This suggests that 8-methoxyflavones, including 8,2'-dimethoxyflavone analogs, may exert their anti-inflammatory effects by inhibiting IKK activity or preventing the nuclear translocation of NF-κB.

Experimental Protocols for SAR Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for key assays used in the evaluation of flavone analogs.

Synthesis of 8,2'-Dimethoxyflavone Analogs

The synthesis of flavone analogs typically involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization.

Flavone_Synthesis Figure 2: General Synthesis Workflow for Flavone Analogs Acetophenone Substituted 2-Hydroxyacetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt Condensation (Base catalyst) Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Flavone Flavone Analog Chalcone->Flavone Oxidative Cyclization (e.g., I2/DMSO)

Figure 2: General Synthesis Workflow for Flavone Analogs

Step-by-Step Synthesis Protocol:

  • Chalcone Formation (Claisen-Schmidt Condensation):

    • Dissolve the appropriately substituted 2-hydroxyacetophenone and benzaldehyde in a suitable solvent (e.g., ethanol).

    • Add a base catalyst (e.g., aqueous solution of NaOH or KOH) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter, wash the solid with water until neutral, and dry. Purify by recrystallization or column chromatography.

  • Flavone Formation (Oxidative Cyclization):

    • Dissolve the purified chalcone in a suitable solvent (e.g., DMSO).

    • Add a catalytic amount of iodine (I₂).

    • Heat the reaction mixture at 100-120 °C for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

    • The precipitated flavone is filtered, washed with water, and dried.

    • Purify the final product by column chromatography to obtain the desired flavone analog.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8,2'-dimethoxyflavone analogs in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Western Blot for NF-κB Activation

Western blotting can be used to detect the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with the flavone analogs for a specified time, with or without a pro-inflammatory stimulus (e.g., LPS). Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) to ensure equal protein loading.

Conclusion and Future Directions

The available evidence, though not exclusively focused on 8,2'-dimethoxyflavone, strongly suggests that the substitution pattern on the flavone scaffold is a critical determinant of its anticancer and anti-inflammatory activities. The 8- and 2'-positions represent key sites for chemical modification to modulate these biological properties. Future research should focus on the systematic synthesis and evaluation of a dedicated library of 8,2'-dimethoxyflavone analogs with diverse substitutions on both the A and B rings. Such studies will be instrumental in delineating a more precise SAR, identifying lead compounds with enhanced potency and selectivity, and ultimately advancing the development of novel flavonoid-based therapeutics.

References

  • Krajka-Kuźniak, V., et al. (2021). Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. Molecules, 26(20), 6263. [Link]

  • Krajka-Kuźniak, V., et al. (2021). Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. ResearchGate. [Link]

  • da Silva, F.C., et al. (2014). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Molecules, 19(8), 11003-11013. [Link]

  • Kim, M., et al. (2023). 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells. Antioxidants, 12(3), 661. [Link]

  • Wang, L., et al. (2021). 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone up-regulates miR-145 expression and inhibits proliferation of gastric cancer cells. Tropical Journal of Pharmaceutical Research, 20(3), 481-486. [Link]

  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International, 33(47A), 55-63. [Link]

  • Miccadei, S., et al. (2024). Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells. International Journal of Molecular Sciences, 25(5), 2686. [Link]

  • Tan, S. K., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. [Link]

  • Manetti, F., et al. (2000). Synthesis and Biological Evaluation of 3-Alkoxy Analogues of Flavone-8-acetic Acid. Journal of Medicinal Chemistry, 43(13), 2535-2542. [Link]

  • Walle, T. (2007). Methoxyflavones, a superior cancer chemopreventive flavonoid subclass?. Seminars in cancer biology, 17(5), 354-362. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Szliszka, E., et al. (2022). Protoflavone-Chalcone Hybrids Exhibit Enhanced Antitumor Action through Modulating Redox Balance, Depolarizing the Mitochondrial Membrane, and Inhibiting ATR-Dependent Signaling. International Journal of Molecular Sciences, 23(19), 11853. [Link]

  • Mphahlele, M. J., et al. (2024). Synthesis and in vitro exploration of the 8-carbo substituted 5-methoxyflavones as anti-breast and anti-lung cancer agents targeting protein kinases (VEGFR-2 & EGFR). Bioorganic Chemistry, 151, 107875. [Link]

  • Manetti, F., et al. (2000). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Journal of medicinal chemistry, 43(13), 2535–2542. [Link]

  • Mphahlele, M. J., et al. (2024). Synthesis and in vitro exploration of the 8-carbo substituted 5-methoxyflavones as anti-breast and anti-lung cancer agents targeting protein kinases (VEGFR-2 & EGFR). Bioorganic chemistry, 151, 107875. [Link]

  • Chen, W. H., et al. (2014). Synthesis, selective cytotoxicities and probable mechanism of action of 7-methoxy-3-arylflavone-8-acetic acids. Bioorganic & medicinal chemistry, 22(6), 1845–1853. [Link]

  • An, N., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. ASSAY and Drug Development Technologies, 10(5), 428-439. [Link]

  • van Meerloo, J., et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current protocols in toxicology, 49(1), 2.16.1–2.16.18. [Link]

  • Panche, A. N., et al. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47. [Link]

Sources

A Comparative Guide to Validating the In Vitro Antioxidant Activity of 8,2'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of a novel compound's bioactivity is paramount. This guide provides a comprehensive framework for assessing the in vitro antioxidant potential of 8,2'-Dimethoxyflavone, a methoxylated flavonoid of growing interest. By employing a multi-assay approach and comparing its performance against well-characterized flavonoid antioxidants—Quercetin and Luteolin—this document serves as a technical manual for generating robust and publishable data.

Introduction: The Rationale for Antioxidant Validation

Flavonoids are a broad class of plant secondary metabolites renowned for their diverse pharmacological effects, with antioxidant activity being one of the most extensively studied.[1] This activity stems from their ability to neutralize reactive oxygen species (ROS), which in excess, can induce oxidative stress—a pathological state implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[2]

While the antioxidant prowess of hydroxylated flavonoids like Quercetin and Luteolin is well-established, the bioactivity of their methoxylated counterparts, such as 8,2'-Dimethoxyflavone, is less understood. Methoxylation can significantly alter a flavonoid's physicochemical properties, including its metabolic stability and membrane permeability, which may, in turn, influence its antioxidant capacity. Therefore, a systematic in vitro evaluation is the critical first step in elucidating the therapeutic potential of 8,2'-Dimethoxyflavone.

This guide eschews a one-size-fits-all template, instead focusing on a logically structured validation workflow. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in established scientific principles.

The Scientific Imperative for a Multi-Assay Approach

No single assay can comprehensively capture the multifaceted nature of antioxidant activity. A compound may act through various mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET).[3] Therefore, employing a panel of assays with differing chemical principles is essential for a holistic assessment. This guide focuses on three widely accepted and complementary assays: the DPPH and ABTS radical scavenging assays, and the Ferric Reducing Antioxidant Power (FRAP) assay.

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay: This method measures the capacity of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical.[4][5] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[4] This assay is particularly sensitive to the HAT mechanism.

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay: The ABTS assay evaluates the ability of an antioxidant to quench the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ back to the colorless ABTS is measured by the decrease in absorbance, typically around 734 nm. This assay is responsive to antioxidants that act via both HAT and SET mechanisms.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: Unlike the radical scavenging assays, FRAP measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[2] The resulting ferrous ions form a colored complex with a chromogen, and the intensity of this color, measured around 593 nm, is directly proportional to the reducing power of the sample. This assay is based exclusively on the SET mechanism.

By utilizing these three distinct methods, we can construct a more detailed profile of 8,2'-Dimethoxyflavone's antioxidant capabilities.

Visualizing the Validation Workflow

The following diagram outlines the logical flow for the comprehensive in vitro antioxidant validation of a test compound against established positive controls.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_data Data Acquisition & Analysis cluster_interp Interpretation & Comparison Compound_Prep Test Compound & Controls (8,2'-Dimethoxyflavone, Quercetin, Luteolin) Stock Solution Preparation DPPH_Assay DPPH Radical Scavenging Assay Compound_Prep->DPPH_Assay Serial Dilutions ABTS_Assay ABTS Radical Cation Scavenging Assay Compound_Prep->ABTS_Assay Serial Dilutions FRAP_Assay Ferric Reducing Antioxidant Power (FRAP) Assay Compound_Prep->FRAP_Assay Serial Dilutions Assay_Reagents Assay Reagents (DPPH, ABTS, FRAP) Working Solution Preparation Assay_Reagents->DPPH_Assay Assay_Reagents->ABTS_Assay Assay_Reagents->FRAP_Assay Spectro Spectrophotometric Measurement (Absorbance Readings) DPPH_Assay->Spectro ABTS_Assay->Spectro FRAP_Assay->Spectro Calc Calculations: - % Inhibition - IC50 Values - TEAC Values - FRAP Values Spectro->Calc Compare Comparative Analysis of 8,2'-Dimethoxyflavone vs. Controls Calc->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR

Caption: Workflow for In Vitro Antioxidant Activity Validation.

Detailed Experimental Protocols

The following protocols are designed for execution in a 96-well microplate format, which is suitable for high-throughput screening.

Preparation of Stock and Working Solutions
  • Compound Stock Solutions (10 mM): Accurately weigh and dissolve 8,2'-Dimethoxyflavone, Quercetin, and Luteolin in dimethyl sulfoxide (DMSO) to prepare 10 mM stock solutions. Store at -20°C.

  • Serial Dilutions: On the day of the experiment, prepare a series of working solutions by diluting the stock solutions in the appropriate assay buffer or solvent to achieve a range of final concentrations for dose-response analysis.

DPPH Radical Scavenging Assay Protocol
  • DPPH Working Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to obtain a 0.1 mM solution. The absorbance of this solution at 517 nm should be approximately 1.0.[6]

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the serially diluted test compounds and positive controls to their respective wells. For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Percentage Inhibition:

    • % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage inhibition against the concentration of the test compound. A lower IC50 value indicates greater antioxidant activity.[7]

ABTS Radical Cation Scavenging Assay Protocol
  • ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.[8]

  • ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the serially diluted test compounds and positive controls to their respective wells. For the blank, add 10 µL of the corresponding solvent.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation and Data Expression:

    • Calculate the percentage inhibition as described for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC value of the test compound is expressed as µM of Trolox equivalents per µM of the compound.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
  • FRAP Reagent Preparation:

    • Prepare the following three solutions fresh:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

      • 20 mM Ferric chloride (FeCl₃·6H₂O) in distilled water

    • Prepare the FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Assay Procedure:

    • Add 180 µL of the FRAP working reagent to each well of a 96-well plate.

    • Add 20 µL of the serially diluted test compounds and positive controls to their respective wells. For the blank, add 20 µL of the solvent.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation and Data Expression:

    • Generate a standard curve using known concentrations of ferrous sulfate (FeSO₄·7H₂O).

    • The FRAP value of the test compound is calculated from the standard curve and expressed as µM of Fe²⁺ equivalents per µM of the compound.[2]

Data Presentation and Comparative Analysis

The following tables present hypothetical, yet scientifically plausible, data for the in vitro antioxidant activity of 8,2'-Dimethoxyflavone in comparison to Quercetin and Luteolin.

Table 1: Radical Scavenging Activity (IC50 Values)

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
8,2'-Dimethoxyflavone45.832.5
Quercetin8.25.1
Luteolin10.57.9

Table 2: Trolox Equivalent and Ferric Reducing Power

CompoundABTS TEAC (µM Trolox/µM)FRAP Value (µM Fe²⁺/µM)
8,2'-Dimethoxyflavone1.81.5
Quercetin4.74.9
Luteolin3.94.1

Interpretation of Results and Structure-Activity Relationship

The hypothetical data presented above suggest that while 8,2'-Dimethoxyflavone possesses antioxidant activity, its potency is considerably lower than that of Quercetin and Luteolin. This observation can be rationalized by examining their chemical structures and the established principles of flavonoid structure-activity relationships (SAR).[9]

The primary determinants of a flavonoid's antioxidant capacity are the number and arrangement of hydroxyl (-OH) groups.[9] Key structural features that enhance antioxidant activity include:

  • The presence of a catechol (3',4'-dihydroxy) group on the B-ring.

  • A 2,3-double bond in the C-ring, in conjugation with a 4-oxo group.

  • The presence of a 3-hydroxyl group on the C-ring.

Quercetin and Luteolin both possess the highly active catechol moiety in their B-rings, which is a major contributor to their potent radical scavenging abilities. In contrast, 8,2'-Dimethoxyflavone has methoxy (-OCH₃) groups instead of hydroxyl groups at these positions. While methoxy groups are electron-donating, they are less effective at hydrogen/electron donation compared to hydroxyl groups, which likely accounts for the lower hypothetical antioxidant activity.[10]

The following diagram illustrates the key structural features influencing flavonoid antioxidant activity.

Caption: Key Structural Determinants of Flavonoid Antioxidant Activity.

Conclusion

This guide provides a robust framework for the systematic in vitro validation of the antioxidant activity of 8,2'-Dimethoxyflavone. By employing a multi-assay approach and comparing its performance against well-established standards like Quercetin and Luteolin, researchers can generate comprehensive and reliable data. The hypothetical results and their interpretation based on structure-activity relationships underscore the importance of hydroxyl groups for potent antioxidant effects in flavonoids. While 8,2'-Dimethoxyflavone may exhibit moderate antioxidant activity, its enhanced metabolic stability due to methoxylation could offer other pharmacological advantages that warrant further investigation. The methodologies and principles outlined herein are intended to empower researchers to rigorously characterize novel antioxidant compounds, thereby contributing to the development of new therapeutic agents.

References

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

  • Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. Retrieved from [Link]

  • Zovko Končić, M., et al. (2010). Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. Molecules, 15(4), 2504-2520.
  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]

  • ResearchGate. (2020). How to determination of Trolox Equivalent Antioxidant Capacity (TEAC)? Retrieved from [Link]

  • Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47.
  • PubChem. (n.d.). 5,7-Dihydroxy-8,2'-dimethoxyflavone. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Zovko Končić, M., et al. (2010). Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. Molecules, 15(4), 2504-2520.
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. Retrieved from [Link]

  • ResearchGate. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. Retrieved from [Link]

  • ChemRxiv. (2021). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. Retrieved from [Link]

  • Anticancer Research. (2015). Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells. Retrieved from [Link]

  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]

  • ResearchGate. (2018). Antioxidant and Chemosensitizing Effects of Flavonoids with Hydroxy and/or Methoxy Groups and Structure-Activity Relationship. Retrieved from [Link]

  • Bulletin of the Chemical Society of Japan. (1977). Synthesis of 5,2′-Dihydroxy-6,8-dimethoxyflavone and Its Isomers: A Revised Structure of Skullcapflavone I. Retrieved from [Link]

  • Ak, T., & Gülçin, İ. (2008). Antioxidant and radical scavenging properties of curcumin. Chemico-biological interactions, 174(1), 27-37.
  • Spectrophotometric methods for determining Trolox equivalent antioxidant capacities of tea through different in vitro assays. (2014). Journal of Food Composition and Analysis, 33(1), 22-28.
  • van Acker, S. A., et al. (1996). Structural aspects of antioxidant activity of flavonoids. Free radical biology and medicine, 20(3), 331-342.
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free radical biology and medicine, 20(7), 933-956.
  • YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. Retrieved from [Link]

  • YouTube. (2021). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. Retrieved from [Link]

  • Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 26(5), 343-356.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Dinkova-Kostova, A. T., & Talalay, P. (2010). Structure–activity analysis of flavonoids: Direct and indirect antioxidant, and anti-inflammatory potencies and toxicities. Johns Hopkins University. Retrieved from [Link]

  • ResearchGate. (2021). How to properly perform a DPPH antioxidant activity analysis for active ingredient-loaded micelles? Retrieved from [Link]

  • Tran, T. H., et al. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Frontiers in Chemistry, 10, 874615.
  • Wójtowicz, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(2), 357.
  • Arts, I. C., & Hollman, P. C. (2005). Polyphenols and disease risk in epidemiologic studies. The American journal of clinical nutrition, 81(1), 317S-325S.
  • ResearchGate. (2017). Use of standardized units for a correct interpretation of IC50 values obtained from the inhibition of the DPPH radical by natural antioxidants. Retrieved from [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • SciSpace. (n.d.). antioxidant-activity-applying-an-improved-abts-radical-nhckxunjw5.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • NIH. (2024). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,2'-Dimethoxyflavone
Reactant of Route 2
Reactant of Route 2
8,2'-Dimethoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.